Product packaging for Colterol acetate(Cat. No.:CAS No. 10255-14-8)

Colterol acetate

Cat. No.: B1488480
CAS No.: 10255-14-8
M. Wt: 285.34 g/mol
InChI Key: SVYBIDRTCKRNFA-UHFFFAOYSA-N
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Description

Colterol acetate, also known as this compound, is a useful research compound. Its molecular formula is C14H23NO5 and its molecular weight is 285.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Norepinephrine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H23NO5 B1488480 Colterol acetate CAS No. 10255-14-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

acetic acid;4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3.C2H4O2/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8;1-2(3)4/h4-6,11,13-16H,7H2,1-3H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYBIDRTCKRNFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50907691
Record name Acetic acid--4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50907691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10255-14-8
Record name Colterol acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010255148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid--4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50907691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COLTEROL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUY1XO9278
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Colterol Acetate on β2-Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action of colterol, the active metabolite of colterol acetate, on β2-adrenergic receptors (β2-AR). Colterol is a short-acting β2-adrenergic receptor agonist used in the management of bronchospasm associated with conditions like asthma and chronic obstructive pulmonary disease (COPD).[1] this compound serves as a prodrug that is hydrolyzed to the active compound, colterol.[2]

Core Mechanism of Action

Colterol exerts its therapeutic effects through selective agonism at the β2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) family. These receptors are predominantly located on the smooth muscle cells of the airways.[3] Upon binding, colterol initiates a conformational change in the β2-AR, leading to the activation of the associated heterotrimeric Gs protein.

The activated alpha subunit of the Gs protein (Gαs) stimulates the enzyme adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to the second messenger, cyclic adenosine monophosphate (cAMP).[3] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several downstream targets within the cell, ultimately resulting in a decrease in intracellular calcium concentrations. This cascade of events leads to the relaxation of airway smooth muscle, causing bronchodilation and relief from bronchospasm.[1]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for colterol's interaction with adrenergic receptors. It is important to note that publicly available data on the functional potency (EC50) and intrinsic activity of colterol is limited.

ParameterReceptorValueSpecies/TissueReference
IC50 β1-adrenoceptor645 nMHeart--INVALID-LINK--
IC50 β2-adrenoceptor147 nMLung--INVALID-LINK--
Intrinsic Activity β2-adrenoceptorHigher than at β1Guinea-pig

Note: IC50 (half maximal inhibitory concentration) in this context refers to the concentration of colterol required to inhibit the binding of a radiolabeled antagonist by 50%, indicating its binding affinity. A lower IC50 value signifies a higher binding affinity.

The data indicates that colterol is approximately 4.4-fold more selective for the β2-adrenergic receptor over the β1-adrenergic receptor. Studies in guinea-pig tissues have also shown that colterol possesses a higher intrinsic activity at β2-adrenoceptors compared to β1-adrenoceptors, contributing to its functional selectivity.

Signaling Pathway and Experimental Workflow

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling Pathway of Colterol at the β2-Adrenergic Receptor

Colterol_Signaling_Pathway Colterol Colterol Beta2AR β2-Adrenergic Receptor Colterol->Beta2AR Binds to Gs_protein Gs Protein (α, β, γ) Beta2AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Relaxation Smooth Muscle Relaxation (Bronchodilation) Downstream->Relaxation Leads to

Caption: Colterol-mediated β2-adrenergic receptor signaling cascade.

General Experimental Workflow for Characterizing a β2-Adrenergic Agonist

Experimental_Workflow start Start: Compound of Interest (e.g., this compound) binding_assay Radioligand Binding Assay start->binding_assay functional_assay Functional Assay (cAMP Accumulation) start->functional_assay data_analysis1 Data Analysis: Determine Ki (Affinity) binding_assay->data_analysis1 data_analysis2 Data Analysis: Determine EC50 (Potency) & Intrinsic Activity functional_assay->data_analysis2 conclusion Conclusion: Characterize Pharmacological Profile data_analysis1->conclusion data_analysis2->conclusion

Caption: A typical workflow for the in vitro characterization of a β2-agonist.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are generalized protocols for assays commonly used to characterize β2-adrenergic receptor agonists like colterol.

Protocol 1: Radioligand Binding Assay (Competition Assay)

This assay is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to the β2-adrenergic receptor.

Objective: To determine the binding affinity (Ki) of colterol for the β2-adrenergic receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human β2-adrenergic receptor.

  • Radioligand: A high-affinity β2-adrenergic receptor antagonist, such as [³H]-dihydroalprenolol (DHA) or [¹²⁵I]-cyanopindolol.

  • Non-specific Ligand: A high concentration of a non-selective beta-blocker (e.g., 10 µM propranolol) to determine non-specific binding.

  • Test Compound: Serial dilutions of colterol.

  • Binding Buffer: Typically 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Filtration System: Cell harvester with glass fiber filters.

  • Scintillation Counter and Scintillation Fluid.

Methodology:

  • Assay Preparation: Prepare serial dilutions of colterol in binding buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Binding Buffer, Radioligand, and Cell Membranes.

    • Non-specific Binding (NSB): Non-specific Ligand, Radioligand, and Cell Membranes.

    • Competition Binding: Colterol dilution, Radioligand, and Cell Membranes.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the colterol concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Assay

This functional assay measures the ability of a test compound to stimulate the production of intracellular cyclic AMP (cAMP), providing a measure of its potency (EC50) and efficacy.

Objective: To determine the potency (EC50) and intrinsic activity of colterol at the β2-adrenergic receptor.

Materials:

  • Cells: A cell line stably expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).

  • Test Compound: Serial dilutions of colterol.

  • Reference Agonist: A full β2-agonist, such as isoproterenol, for comparison of intrinsic activity.

  • Phosphodiesterase (PDE) Inhibitor: (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulation Buffer: A physiological buffer such as HBSS or serum-free media.

  • cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or LANCE).

Methodology:

  • Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere and grow to a suitable confluency.

  • Pre-incubation: Wash the cells with stimulation buffer and then pre-incubate them with the PDE inhibitor in stimulation buffer for a short period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add serial dilutions of colterol or the reference agonist to the wells and incubate for a specified time (e.g., 15-60 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis:

    • Generate a standard curve if required by the kit.

    • Determine the cAMP concentration in each sample.

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

    • Determine the maximal response (Emax) for colterol.

    • Calculate the intrinsic activity by comparing the Emax of colterol to the Emax of the full reference agonist (Intrinsic Activity = Emax_colterol / Emax_isoproterenol).

Conclusion

This compound, through its active metabolite colterol, functions as a selective β2-adrenergic receptor agonist. Its mechanism of action is centered on the stimulation of the Gs-adenylyl cyclase-cAMP signaling pathway, leading to airway smooth muscle relaxation. The available binding data confirms its selectivity for the β2-receptor subtype. While detailed quantitative data on its functional potency and intrinsic activity are not extensively available in the public domain, the provided experimental protocols offer a robust framework for the comprehensive in vitro characterization of colterol and other β2-adrenergic agonists. This guide serves as a foundational resource for researchers and professionals in the field of respiratory drug discovery and development.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Colterol Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colterol acetate is a notable β-adrenergic receptor agonist, recognized primarily for its bronchodilatory effects. As a prodrug, it is metabolically converted to its active form, colterol, which exerts its pharmacological action by selectively targeting β2-adrenergic receptors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed experimental protocols for its characterization and the elucidation of its mechanism of action are presented, alongside visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name 4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol acetate, is the acetate salt of Colterol.[][2] The presence of the acetate group enhances its lipophilicity, a common strategy in prodrug design to improve pharmacokinetic properties.

Chemical Structure:

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Physicochemical Data:

PropertyValueSource
IUPAC Name acetic acid;4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diolPubChem[4]
CAS Number 10255-14-8MedKoo Biosciences[2]
Molecular Formula C₁₄H₂₃NO₅MedKoo Biosciences
Molecular Weight 285.34 g/mol MedKoo Biosciences
Exact Mass 285.1576 g/mol MedKoo Biosciences
Elemental Analysis C: 58.93%, H: 8.13%, N: 4.91%, O: 28.03%MedKoo Biosciences
Melting Point Data not available
pKa Data not available
Aqueous Solubility Data not available

Pharmacological Properties and Mechanism of Action

This compound is a short-acting β2-adrenoreceptor agonist. It functions as a prodrug, being hydrolyzed by esterases to its active metabolite, Colterol. Colterol exhibits its pharmacological effects by binding to and activating β-adrenergic receptors.

Pharmacological Data:

The following table summarizes the available pharmacological data for Colterol, the active metabolite of this compound.

ParameterReceptorValueSource
IC₅₀ β1-adrenoceptor (heart)645 nMMedchemExpress
IC₅₀ β2-adrenoceptor (lung)147 nMMedchemExpress
Binding Affinity (Ki) Data not available
Potency (EC₅₀) Data not available
Intrinsic Efficacy Partial AgonistWaldeck B, et al. (1986)

Mechanism of Action:

Colterol, the active form of this compound, is a selective agonist for β2-adrenergic receptors, although it also has some activity at β1-adrenergic receptors. The binding of Colterol to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs), initiates a signaling cascade. This primarily involves the activation of the Gs alpha subunit, which in turn stimulates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation, which is the basis for its bronchodilatory effect.

Signaling Pathway Diagram:

G_protein_signaling cluster_cell_membrane Cell Membrane cluster_g_protein G-Protein cluster_cytoplasm Cytoplasm Colterol Colterol Beta2AR β2-Adrenergic Receptor Colterol->Beta2AR Binds to Gs_alpha Gsα Beta2AR->Gs_alpha Activates AC Adenylyl Cyclase Gs_alpha->AC Stimulates Gs_beta_gamma Gβγ cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA_active->Cellular_Response Phosphorylates targets leading to binding_assay_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Cell Membranes - Radioligand - this compound dilutions - Assay Buffer plate_setup Set up 96-well plate: - Total Binding wells - Non-specific Binding wells - Competition wells prep_reagents->plate_setup incubation Incubate at controlled temperature to reach equilibrium plate_setup->incubation filtration Rapid filtration through glass fiber filters incubation->filtration washing Wash filters with ice-cold buffer filtration->washing scintillation Add scintillation fluid and count radioactivity washing->scintillation data_processing Calculate Specific Binding scintillation->data_processing curve_fitting Non-linear regression to determine IC50 data_processing->curve_fitting ki_calculation Calculate Ki using Cheng-Prusoff equation curve_fitting->ki_calculation camp_assay_workflow cluster_cell_culture Cell Culture & Seeding cluster_stimulation Cell Stimulation cluster_detection cAMP Detection cluster_analysis Data Analysis cell_seeding Seed β2-AR expressing cells in 96-well plates compound_prep Prepare serial dilutions of This compound & controls cell_seeding->compound_prep cell_treatment Treat cells with compounds and incubate at 37°C compound_prep->cell_treatment cell_lysis Lyse cells to release cAMP cell_treatment->cell_lysis assay_procedure Perform cAMP assay according to kit instructions cell_lysis->assay_procedure read_plate Measure signal with a plate reader assay_procedure->read_plate standard_curve Generate cAMP standard curve read_plate->standard_curve data_conversion Convert raw data to cAMP concentrations standard_curve->data_conversion dose_response Plot dose-response curve to determine EC50 & Emax data_conversion->dose_response

References

Synthesis and Characterization of Colterol Acetate: A Technical Guide for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of Colterol acetate for laboratory applications. Colterol, a selective β2-adrenergic agonist, is a valuable tool in respiratory and cardiovascular research. This document outlines a plausible synthetic route, detailed experimental protocols, and expected analytical characterization data based on established chemical principles and analogous compounds.

Synthesis of this compound

The synthesis of this compound is proposed as a two-step process: first, the synthesis of Colterol (N-tert-butylnorepinephrine) via reductive amination, followed by the acetylation of the secondary amine to yield the final product.

Step 1: Synthesis of Colterol

The synthesis of Colterol can be adapted from established methods for the preparation of norepinephrine analogs. A common approach involves the reductive amination of a protected catechol ketone with tert-butylamine.

Reaction Scheme:

Experimental Protocol:

  • Protection of the Catechol: The hydroxyl groups of 3',4'-dihydroxy-2-aminoacetophenone are first protected to prevent side reactions. This can be achieved using a suitable protecting group such as benzyl or silyl ethers.

  • Reductive Amination: The protected ketone is reacted with tert-butylamine in the presence of a reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB), in an appropriate solvent like methanol or dichloromethane. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Deprotection: The protecting groups are removed to yield Colterol. The choice of deprotection method depends on the protecting group used (e.g., hydrogenolysis for benzyl groups, fluoride-based reagents for silyl ethers).

  • Purification: The crude Colterol is purified by column chromatography on silica gel to obtain the pure product.

Step 2: Synthesis of this compound

The final step involves the acetylation of the secondary amine of Colterol.

Reaction Scheme:

Experimental Protocol:

  • Acetylation: Colterol is dissolved in a suitable solvent, such as pyridine or a mixture of dichloromethane and triethylamine. Acetic anhydride is added dropwise to the solution at 0°C. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Work-up: The reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude this compound is purified by column chromatography or recrystallization to yield the final product.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are recommended.

Spectroscopic Analysis

Table 1: Predicted Spectroscopic Data for this compound

TechniqueExpected Results
¹H NMR Aromatic protons (catechol ring): ~6.5-6.8 ppm (multiplets). Methine proton (-CH(OH)-): ~4.8 ppm (doublet of doublets). Methylene protons (-CH₂-N-): ~2.8-3.2 ppm (multiplets). tert-Butyl protons: ~1.1 ppm (singlet). Acetyl methyl protons: ~2.1 ppm (singlet). Hydroxyl and amine protons: variable, broad singlets.
¹³C NMR Aromatic carbons: ~115-145 ppm. Carbonyl carbon (acetate): ~170 ppm. Methine carbon (-CH(OH)-): ~70 ppm. Methylene carbon (-CH₂-N-): ~50 ppm. tert-Butyl carbons: ~28 ppm (quaternary) and ~50 ppm (methyls). Acetyl methyl carbon: ~22 ppm.
FTIR (cm⁻¹) O-H stretch (phenolic): ~3300-3500 (broad). N-H stretch (amide): ~3200-3400. C-H stretch (aliphatic): ~2850-3000. C=O stretch (amide): ~1640. Aromatic C=C stretch: ~1500-1600. C-O stretch (alcohol and ester): ~1000-1300.
Mass Spec. Expected [M+H]⁺: Calculated for C₁₄H₂₁NO₄. Fragmentation pattern showing loss of the acetyl group, tert-butyl group, and water.

Note: Predicted data is based on analysis of similar compounds and may vary.[1][2]

Chromatographic Analysis

Table 2: Proposed HPLC Method for Purity Assessment

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of acetonitrile and water with 0.1% formic acid
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Expected Retention Time Dependent on the specific gradient, but expected to be well-resolved from starting materials and byproducts.

This method is a starting point and may require optimization.[3][4][5]

Signaling Pathway of Colterol

As a β2-adrenergic agonist, Colterol exerts its effects by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a downstream signaling cascade.

colterol_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Colterol Colterol B2AR β2-Adrenergic Receptor Colterol->B2AR Binds to Gs Gs Protein (α, β, γ) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., smooth muscle relaxation) PKA->Response Leads to synthesis_workflow cluster_synthesis Synthesis of this compound start Start: 3',4'-dihydroxy-2- aminoacetophenone protect Protection of Catechol start->protect red_amin Reductive Amination with tert-butylamine protect->red_amin deprotect Deprotection red_amin->deprotect purify1 Purification of Colterol deprotect->purify1 acetyl Acetylation purify1->acetyl purify2 Purification of This compound acetyl->purify2 end End Product: This compound purify2->end characterization_workflow cluster_characterization Characterization of this compound start Synthesized This compound hplc Purity Assessment (HPLC) start->hplc nmr Structure Elucidation (¹H & ¹³C NMR) start->nmr ftir Functional Group Analysis (FTIR) start->ftir ms Molecular Weight Confirmation (MS) start->ms data_analysis Data Analysis and Structure Confirmation hplc->data_analysis nmr->data_analysis ftir->data_analysis ms->data_analysis

References

Colterol Acetate: An In-depth Technical Guide to its Role as a Metabolite of Bitolterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of colterol, the active metabolite of the pro-drug bitolterol. Bitolterol, a bronchodilator previously used in the management of asthma and chronic obstructive pulmonary disease (COPD), exerts its therapeutic effect through enzymatic hydrolysis to colterol. This document details the metabolic activation of bitolterol, the pharmacological action of colterol as a β2-adrenergic agonist, and the subsequent intracellular signaling cascade. Furthermore, it presents available quantitative data and outlines detailed experimental protocols relevant to the study of this pro-drug and its active metabolite, serving as a valuable resource for researchers in pharmacology and drug development.

Introduction

Bitolterol is a pro-drug that was developed to improve the therapeutic index of its parent compound, colterol (N-tert-butylarterenol).[1] As a di-p-toluate ester of colterol, bitolterol itself is biologically inactive.[1][2] Its pharmacological activity is entirely dependent on its conversion to the active metabolite, colterol, through hydrolysis by tissue esterases.[2][3] This conversion occurs at high concentrations in the lung, the target organ for its bronchodilatory effects. Colterol is a potent β2-adrenergic receptor agonist, which mediates the relaxation of bronchial smooth muscle, leading to relief from bronchospasm. The pro-drug strategy aimed to enhance the duration of action and reduce the cardiovascular side effects associated with systemically administered β-agonists. Although bitolterol has been largely superseded by newer bronchodilators, the principles of its activation and action remain a pertinent case study in pro-drug design and targeted drug delivery.

Metabolic Activation of Bitolterol to Colterol

The conversion of bitolterol to its active form, colterol, is a critical step for its therapeutic efficacy. This biotransformation is catalyzed by esterase enzymes, which are abundant in various tissues, with particularly high concentrations found in the lungs.

The Metabolic Pathway

The metabolic activation of bitolterol is a one-step hydrolysis reaction where the two p-toluoyl ester groups are cleaved from the catechol hydroxyls of the colterol backbone. This process releases the active catecholamine, colterol.

Bitolterol Bitolterol (Inactive Pro-drug) Colterol Colterol (Active Metabolite) Bitolterol->Colterol Hydrolysis Enzyme Tissue Esterases (e.g., in the lung) Enzyme->Bitolterol

Figure 1: Metabolic conversion of bitolterol to colterol.
Quantitative Data

While the qualitative pathway is well-established, specific kinetic parameters for the hydrolysis of bitolterol by human lung esterases are not extensively reported in the readily available literature. The prolonged duration of action of bitolterol, lasting up to 8 hours, is attributed to the slow and sustained hydrolysis of the pro-drug in the lung tissue, which maintains therapeutic concentrations of colterol.

Table 1: Pharmacokinetic and Pharmacodynamic Parameters of Bitolterol

ParameterValue/DescriptionSpeciesReference
Onset of ActionWithin 5 minutesHuman
Duration of ActionUp to 8 hoursHuman
Maximum FEV1 Increase46-50% (at 1.0-3.0 mg doses)Human
Optimal Nebulized Dose1.0 mg (closed-port, intermittent-flow)Human

Pharmacological Action of Colterol

Colterol, as the active metabolite of bitolterol, is a selective β2-adrenergic receptor agonist. Its primary therapeutic effect is the relaxation of airway smooth muscle, leading to bronchodilation.

Signaling Pathway

Colterol binds to β2-adrenergic receptors on the surface of bronchial smooth muscle cells. This binding activates a cascade of intracellular events, ultimately leading to muscle relaxation.

cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Colterol Colterol Beta2_Receptor β2-Adrenergic Receptor Colterol->Beta2_Receptor Binds to G_Protein Gs Protein Beta2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Figure 2: Colterol-activated β2-adrenergic signaling pathway.
Quantitative Data

Specific binding affinity (Ki) and functional potency (EC50 or IC50) values for colterol at the human β2-adrenergic receptor are not consistently reported in easily accessible literature. However, the pharmacological effects observed in clinical studies provide indirect evidence of its potent agonist activity.

Table 2: Comparative Efficacy of Inhaled Bitolterol and Albuterol

ParameterBitolterol (1.11 mg)Albuterol (180 mcg)p-valueReference
Onset of Bronchodilation< 5 minutes< 5 minutesNS
Time to Max Effect30-60 minutes30-60 minutesNS
FEV1 Increase at 4 hoursSignificantly higher-< 0.05
FEV1 Increase at 8 hours20% over baseline< 15% over baseline< 0.05
Half-life of effect on airway reactivity (in less reactive subjects)1.37 hours0.92 hours< 0.05

NS: Not Significant

Experimental Protocols

This section provides generalized methodologies for key experiments relevant to the study of bitolterol and colterol. These protocols are based on standard practices in the field and can be adapted for specific research needs.

In Vitro Hydrolysis of Bitolterol

This protocol describes a method to assess the conversion of bitolterol to colterol using a biological matrix, such as human lung microsomes.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Prepare Human Lung Microsomes Incubate Incubate Microsomes with Bitolterol at 37°C Microsomes->Incubate Bitolterol_Sol Prepare Bitolterol Stock Solution Bitolterol_Sol->Incubate Time_Points Collect Samples at Various Time Points Incubate->Time_Points Quench Quench Reaction (e.g., with Acetonitrile) Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze

Figure 3: Workflow for in vitro hydrolysis of bitolterol.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of bitolterol in a suitable solvent (e.g., DMSO).

    • Obtain or prepare human lung microsomes and determine the protein concentration.

    • Prepare an incubation buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Incubation:

    • Pre-warm the incubation buffer and microsomal suspension to 37°C.

    • Initiate the reaction by adding the bitolterol stock solution to the microsomal suspension. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid inhibiting enzyme activity.

    • Incubate the mixture at 37°C with gentle shaking.

  • Sample Collection and Processing:

    • At predetermined time points, withdraw aliquots of the incubation mixture and immediately add them to the quenching solution to stop the reaction.

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to autosampler vials for analysis.

    • Quantify the concentrations of bitolterol and colterol using a validated LC-MS/MS method.

Colterol-induced cAMP Accumulation Assay

This protocol outlines a method to measure the functional consequence of β2-adrenergic receptor activation by colterol in a cell-based system, such as human airway smooth muscle cells.

Methodology:

  • Cell Culture:

    • Culture human airway smooth muscle cells in appropriate media until they reach the desired confluency.

    • Seed the cells into multi-well plates and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a defined period to prevent the degradation of cAMP.

    • Add varying concentrations of colterol to the wells and incubate for a specified time at 37°C.

    • Lyse the cells to release intracellular cAMP.

  • cAMP Measurement:

    • Measure the concentration of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).

  • Data Analysis:

    • Plot the cAMP concentration against the log of the colterol concentration to generate a dose-response curve.

    • Calculate the EC50 value, which represents the concentration of colterol that produces 50% of the maximal response.

Conclusion

Colterol, the active metabolite of bitolterol, is a potent β2-adrenergic agonist that mediates bronchodilation through the canonical Gs-protein/adenylyl cyclase/cAMP signaling pathway. The pro-drug approach embodied by bitolterol offers a valuable strategy for targeted drug delivery and prolonged therapeutic effect. While specific quantitative data on the enzyme kinetics of bitolterol hydrolysis and the receptor binding affinity of colterol are not extensively documented in the available literature, the established pharmacological profile and the detailed experimental frameworks presented in this guide provide a solid foundation for further research in this area. The methodologies outlined herein can be adapted to investigate the metabolism and activity of novel pro-drug candidates targeting the β2-adrenergic receptor and other G-protein coupled receptors.

References

The Genesis of a β2-Adrenergic Agonist: A Technical History of Colterol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals on the Discovery, Mechanism, and Experimental Characterization of Colterol

Abstract

This technical guide provides a comprehensive overview of the discovery and history of Colterol, a short-acting β2-adrenoreceptor agonist. It details the scientific journey from the foundational understanding of structure-activity relationships in catecholamines to the specific development of N-tert-butylnorepinephrine (Colterol) and its prodrug, Bitolterol. This document includes a historical timeline, detailed experimental protocols for key assays, quantitative data on receptor binding and functional potency, and visualizations of relevant signaling pathways and experimental workflows. The intended audience includes researchers, scientists, and professionals in the field of drug development who are interested in the history and science of β2-adrenergic agonists.

Introduction: The Quest for Selective Bronchodilation

The mid-20th century saw a concerted effort in respiratory medicine to develop effective treatments for bronchoconstriction, a hallmark of diseases like asthma. Early therapies, such as epinephrine and isoproterenol, were non-selective adrenergic agonists, leading to significant cardiovascular side effects due to their action on β1-adrenergic receptors in the heart.[1] This spurred the search for compounds with greater selectivity for the β2-adrenergic receptors located in the bronchial smooth muscle, which would allow for targeted bronchodilation with an improved safety profile.

This guide focuses on Colterol (N-tert-butylnorepinephrine), a key molecule in the evolution of β2-agonist therapy. While its clinical use was primarily through its prodrug, Bitolterol mesylate, the pharmacological activity resides in the Colterol molecule itself.[2] This document will delve into the historical context of its discovery, the scientific rationale behind its chemical structure, and the experimental methods used to characterize its selective β2-agonist properties.

The Discovery and History of Colterol: A Timeline

The development of Colterol is rooted in the systematic exploration of the structure-activity relationships of catecholamines.

  • 1967: A pivotal moment in adrenergic pharmacology was the differentiation of β-adrenergic receptors into β1 and β2 subtypes by Lands and his colleagues.[3] This discovery provided the theoretical framework for the rational design of receptor-selective drugs.

  • Late 1960s - Early 1970s: Research in various pharmaceutical laboratories focused on modifying the structure of norepinephrine. A key finding was that increasing the size of the N-alkyl substituent enhanced β-receptor activity while decreasing α-receptor activity. Specifically, the incorporation of a bulky tert-butyl group on the nitrogen atom was found to confer significant selectivity for the β2-adrenoceptor.[4] This structural modification led to the synthesis of N-tert-butylnorepinephrine, which would later be known as Colterol.

  • 1980: A study on Bitolterol mesylate, the di-p-toluate ester of Colterol, described it as a "prodrug" that is hydrolyzed by esterases in the lungs to release the active catecholamine, N-t-butylarterenol (Colterol). This prodrug approach was designed to achieve targeted delivery to the lungs and a longer duration of action, while minimizing systemic side effects.

  • December 1984: The U.S. Food and Drug Administration (FDA) approved Bitolterol mesylate for the treatment of bronchospasm associated with asthma.

  • 1994: A study by Kusayama et al. provided a detailed in vitro pharmacological characterization of Colterol, comparing its binding affinity to β1 and β2-adrenoceptors in guinea pig tissues.

  • 2001: Bitolterol was withdrawn from the market by its manufacturer.

Chemical Structure and Structure-Activity Relationship

Colterol, with the IUPAC name 4-[2-(tert-Butylamino)-1-hydroxyethyl]benzene-1,2-diol, is a catecholamine derivative. Its structure is closely related to the endogenous neurotransmitter norepinephrine, with the key difference being the substitution of a tert-butyl group on the amine nitrogen.

The structure-activity relationship (SAR) of β-adrenergic agonists is well-established. The key structural features of Colterol that contribute to its β2-selectivity are:

  • Catechol Ring (3,4-dihydroxybenzene): This moiety is crucial for high-affinity binding to adrenergic receptors.

  • Ethanolamine Side Chain: The hydroxyl group on the β-carbon is important for receptor activation.

  • N-tert-butyl Group: This bulky substituent on the nitrogen atom is the primary determinant of β2-selectivity. The larger size of the tert-butyl group is better accommodated by the binding pocket of the β2-adrenoceptor compared to the β1-adrenoceptor, leading to preferential binding and activation.

Pharmacological Profile: A Selective β2-Adrenergic Agonist

Colterol is a direct-acting sympathomimetic amine that selectively binds to and activates β2-adrenergic receptors.

Mechanism of Action

The binding of Colterol to β2-adrenoceptors on bronchial smooth muscle cells initiates a signaling cascade that leads to bronchodilation.

G_Protein_Signaling_Pathway Colterol Colterol Beta2_AR β2-Adrenergic Receptor Colterol->Beta2_AR Binds to G_Protein Gs Protein Beta2_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Smooth_Muscle_Relaxation Bronchodilation PKA->Smooth_Muscle_Relaxation Leads to

Quantitative Pharmacological Data

The following table summarizes the in vitro pharmacological data for Colterol from the study by Kusayama et al. (1994).

Parameterβ1-Adrenoceptor (Heart)β2-Adrenoceptor (Lung)Selectivity (β1/β2)
IC50 (nM) 6451474.4
Agonist Type Full AgonistFull Agonist-

Data obtained from competitive binding assays using [3H]dihydroalprenolol in guinea pig left ventricular (β1) and lung (β2) membranes.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the pharmacological profile of Colterol, based on the available literature.

Radioligand Binding Assay for Receptor Affinity

This protocol is adapted from the methodology described by Kusayama et al. (1994) to determine the binding affinity of Colterol to β1 and β2-adrenoceptors.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Guinea Pig Tissue (Left Ventricle for β1, Lung for β2) homogenize Homogenization tissue->homogenize centrifuge1 Centrifugation (Low Speed) homogenize->centrifuge1 centrifuge2 Centrifugation (High Speed) centrifuge1->centrifuge2 resuspend Resuspend Pellet (Membrane Preparation) centrifuge2->resuspend incubate Incubation (Membrane + [3H]DHA + Colterol) resuspend->incubate filter Rapid Filtration incubate->filter wash Washing filter->wash scintillation Scintillation Counting wash->scintillation competition_curve Competition Curve Generation scintillation->competition_curve ic50 IC50 Determination competition_curve->ic50 ki Ki Calculation (Cheng-Prusoff) ic50->ki

Materials:

  • Tissues: Guinea pig left ventricle (rich in β1-receptors) and lung (rich in β2-receptors).

  • Radioligand: [3H]dihydroalprenolol ([3H]DHA), a non-selective β-adrenergic antagonist.

  • Competitor: Colterol (N-tert-butylnoradrenaline).

  • Buffers: Tris-HCl buffer.

  • Instrumentation: Homogenizer, refrigerated centrifuge, liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Excise and mince the guinea pig tissues.

    • Homogenize the tissues in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash and resuspend the membrane pellet in the assay buffer.

  • Binding Assay:

    • In assay tubes, combine the membrane preparation, a fixed concentration of [3H]DHA, and varying concentrations of Colterol.

    • Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification and Analysis:

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Plot the percentage of specific [3H]DHA binding against the logarithm of the Colterol concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of Colterol that inhibits 50% of specific [3H]DHA binding).

    • Calculate the equilibrium dissociation constant (Ki) for Colterol using the Cheng-Prusoff equation.

Functional Assay: Cyclic AMP Accumulation

This protocol outlines a general method for assessing the functional agonist activity of Colterol by measuring its ability to stimulate intracellular cyclic AMP (cAMP) production in a cell-based system.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Cell Stimulation cluster_detection cAMP Detection cluster_data_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293 cells expressing β2-AR) seeding Seed Cells in Assay Plates cell_culture->seeding pre_incubation Pre-incubation with Phosphodiesterase Inhibitor seeding->pre_incubation agonist_addition Addition of Colterol (various concentrations) pre_incubation->agonist_addition incubation Incubation agonist_addition->incubation cell_lysis Cell Lysis incubation->cell_lysis cAMP_measurement cAMP Measurement (e.g., ELISA, HTRF) cell_lysis->cAMP_measurement dose_response Dose-Response Curve Generation cAMP_measurement->dose_response ec50 EC50 Determination dose_response->ec50

Materials:

  • Cell Line: A suitable cell line expressing the β2-adrenergic receptor (e.g., HEK293 or CHO cells).

  • Agonist: Colterol.

  • Reagents: Cell culture medium, a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Assay Kit: A commercial cAMP detection kit (e.g., ELISA, HTRF, or LANCE).

  • Instrumentation: Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Culture and Plating:

    • Culture the cells under standard conditions.

    • Seed the cells into a multi-well assay plate and allow them to adhere overnight.

  • Agonist Stimulation:

    • Aspirate the culture medium and replace it with a buffer containing a PDE inhibitor.

    • Add varying concentrations of Colterol to the wells.

    • Incubate the plate at 37°C for a specified time to allow for cAMP production.

  • cAMP Measurement:

    • Lyse the cells according to the assay kit protocol.

    • Measure the intracellular cAMP levels using the chosen detection method and a plate reader.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the Colterol concentration to generate a dose-response curve.

    • Determine the EC50 value (the concentration of Colterol that produces 50% of the maximal response).

Conclusion

Colterol stands as a significant molecule in the history of respiratory pharmacology. Its development was a direct result of the application of structure-activity relationship principles to achieve receptor selectivity. The N-tert-butyl group of Colterol was a key innovation that paved the way for a new generation of β2-selective agonists with improved therapeutic profiles. Although its clinical application was primarily through the prodrug Bitolterol, the study of Colterol itself provides a clear example of rational drug design. The experimental methodologies detailed in this guide represent the standard approaches of the time for characterizing the pharmacology of such compounds and remain fundamental to modern drug discovery. This in-depth look at Colterol offers valuable insights for scientists and researchers in the ongoing quest for novel and improved therapeutics for respiratory diseases.

References

Understanding the Functional Selectivity of Colterol Acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colterol acetate, a short-acting β2-adrenoceptor agonist, exemplifies the principle of functional selectivity, a phenomenon where a ligand can differentially activate downstream signaling pathways upon binding to a single receptor. This guide provides a comprehensive analysis of the functional selectivity of Colterol, focusing on its distinct engagement of G-protein-dependent and β-arrestin-mediated signaling cascades. We present a compilation of available quantitative data, detailed experimental protocols for assessing functional selectivity, and visual representations of the involved signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in pharmacology and drug development.

Introduction

G-protein-coupled receptors (GPCRs), such as the β2-adrenergic receptor (β2AR), are primary targets for a vast array of therapeutics. The traditional view of agonist action has evolved from a simple "on/off" switch to a more nuanced model of "biased agonism" or "functional selectivity"[1]. This concept posits that different agonists, upon binding to the same receptor, can stabilize distinct receptor conformations, leading to preferential activation of specific downstream signaling pathways, most notably the G-protein-dependent pathway and the β-arrestin-dependent pathway.

Colterol, the active metabolite of the prodrug bitolterol, is a selective β2-adrenoceptor agonist used in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic effect, bronchodilation, is primarily mediated by the Gs-protein-coupled pathway, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation. However, like other β2-agonists, Colterol also engages the β-arrestin pathway, which is implicated in receptor desensitization, internalization, and the activation of distinct signaling cascades that can be independent of G-protein activation.

Understanding the functional selectivity of Colterol is crucial for optimizing its therapeutic window and minimizing potential side effects. This technical guide aims to provide a detailed overview of the current knowledge regarding Colterol's biased agonism, offering a valuable resource for researchers investigating GPCR signaling and those involved in the development of next-generation β2-adrenergic therapeutics.

Quantitative Profile of this compound

The functional selectivity of a ligand is quantified by comparing its potency (EC50) and efficacy (Emax) for different signaling pathways. While comprehensive data directly comparing the G-protein and β-arrestin pathways for this compound is limited in publicly available literature, we can compile related binding affinity data and qualitative descriptions of its intrinsic activity.

Receptor Binding Affinity

The binding affinity of Colterol for β1 and β2-adrenergic receptors provides insight into its receptor selectivity. A lower inhibition constant (IC50) or dissociation constant (Ki/Kd) indicates a higher binding affinity.

Receptor SubtypeLigandParameterValue (nM)Species/SystemReference
β1-adrenoceptorColterolIC50645Heart[2]
β2-adrenoceptorColterolIC50147Lung[2]

This data indicates that Colterol has approximately a 4.4-fold higher binding affinity for the β2-adrenoceptor over the β1-adrenoceptor.

Functional Activity

Studies have qualitatively described the functional selectivity of Colterol, noting its higher intrinsic activity at β2-adrenoceptors compared to β1-adrenoceptors. This suggests that Colterol is more efficient at activating the β2-adrenoceptor to elicit a cellular response.

Tissue/ReceptorEffect MeasuredObservationSpeciesReference
Tracheal Smooth Muscle (β2)RelaxationHigh intrinsic activityGuinea-pig[3]
Papillary Muscle (β1)Increased force of contractionLower intrinsic activityGuinea-pig[3]

A comprehensive analysis of Colterol's biased agonism would require quantitative data (EC50 and Emax) for both cAMP accumulation (G-protein pathway) and β-arrestin recruitment at the β2-adrenoceptor.

Signaling Pathways

Activation of the β2-adrenergic receptor by Colterol initiates two major signaling cascades: the canonical G-protein pathway and the β-arrestin pathway.

G-Protein (Gs) Signaling Pathway

This pathway is responsible for the primary therapeutic effects of β2-agonists like Colterol.

G_Protein_Signaling Colterol Colterol B2AR β2-Adrenergic Receptor Colterol->B2AR Binds Gs Gs Protein (α, β, γ subunits) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: G-protein (Gs) signaling pathway activated by Colterol.

β-Arrestin Signaling Pathway

This pathway is primarily involved in receptor desensitization and can also initiate G-protein-independent signaling.

B_Arrestin_Signaling Colterol Colterol B2AR_P Phosphorylated β2AR Colterol->B2AR_P Binds & Induces Phosphorylation by B_Arrestin β-Arrestin B2AR_P->B_Arrestin Recruits GRK GRK Internalization Receptor Internalization B_Arrestin->Internalization Mediates MAPK MAPK Signaling B_Arrestin->MAPK Activates

Caption: β-Arrestin signaling pathway initiated by Colterol.

Experimental Protocols

To quantitatively assess the functional selectivity of this compound, a series of in vitro pharmacological assays are employed. These assays measure the potency and efficacy of the compound in activating specific signaling pathways.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or Kd) of Colterol for β1- and β2-adrenergic receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of Colterol for β1- and β2-adrenergic receptors.

Materials:

  • Cell membranes expressing either human β1- or β2-adrenergic receptors.

  • Radioligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol).

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Scintillation fluid and vials.

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter.

Workflow:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Prepare cell membranes expressing β1AR or β2AR Incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of Colterol Membranes->Incubate Radioligand Prepare serial dilutions of radioligand Radioligand->Incubate Colterol Prepare serial dilutions of unlabeled Colterol Colterol->Incubate Filter Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand Incubate->Filter Wash Wash filters with ice-cold assay buffer Filter->Wash Count Place filters in scintillation vials with scintillation fluid and count radioactivity Wash->Count Plot Plot the percentage of specific binding against the log concentration of Colterol Count->Plot Calculate Calculate the IC50 value and convert to Ki using the Cheng-Prusoff equation Plot->Calculate

Caption: Workflow for a competitive radioligand binding assay.

cAMP Accumulation Assay

This assay measures the ability of Colterol to stimulate the Gs-protein pathway by quantifying the production of intracellular cAMP.

Objective: To determine the potency (EC50) and efficacy (Emax) of Colterol for cAMP production.

Materials:

  • Cells stably expressing the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

  • This compound.

  • Forskolin (positive control).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • Assay buffer (e.g., HBSS).

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Plate reader compatible with the detection kit.

Workflow:

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_detection Detection cluster_data_analysis Data Analysis Seed_Cells Seed β2AR-expressing cells into a multi-well plate Starve_Cells Serum-starve cells overnight (optional) Seed_Cells->Starve_Cells Pre_Incubate Pre-incubate cells with a PDE inhibitor (e.g., IBMX) Starve_Cells->Pre_Incubate Add_Agonist Add varying concentrations of Colterol or controls Pre_Incubate->Add_Agonist Incubate_Stim Incubate for a defined period (e.g., 30 minutes) at 37°C Add_Agonist->Incubate_Stim Lyse_Cells Lyse the cells Incubate_Stim->Lyse_Cells Detect_cAMP Detect intracellular cAMP levels using a suitable assay kit Lyse_Cells->Detect_cAMP Read_Plate Read the plate on a compatible plate reader Detect_cAMP->Read_Plate Plot_Curve Plot the cAMP response against the log concentration of Colterol Read_Plate->Plot_Curve Calculate_Params Calculate EC50 and Emax values Plot_Curve->Calculate_Params

Caption: Workflow for a cAMP accumulation assay.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated β2-adrenergic receptor.

Objective: To determine the potency (EC50) and efficacy (Emax) of Colterol for β-arrestin recruitment.

Materials:

  • Cells engineered to report β-arrestin recruitment to the β2AR (e.g., using BRET, FRET, or enzyme complementation technologies like PathHunter®).

  • This compound.

  • A known β2AR agonist as a positive control (e.g., Isoproterenol).

  • Assay-specific substrate/reagents.

  • Plate reader capable of detecting the assay signal (e.g., luminescence or fluorescence).

Workflow:

B_Arrestin_Assay_Workflow cluster_cell_plating Cell Plating cluster_agonist_addition Agonist Addition cluster_signal_detection Signal Detection cluster_analysis_arrestin Data Analysis Plate_Cells Plate engineered cells in a multi-well plate Add_Colterol Add varying concentrations of Colterol or controls to the cells Plate_Cells->Add_Colterol Incubate_Agonist Incubate for a specific time (e.g., 60-90 minutes) at 37°C Add_Colterol->Incubate_Agonist Add_Substrate Add detection reagents/ substrate according to the assay kit protocol Incubate_Agonist->Add_Substrate Incubate_Detection Incubate for the recommended time at room temperature Add_Substrate->Incubate_Detection Read_Signal Measure the signal (e.g., luminescence) using a plate reader Incubate_Detection->Read_Signal Plot_Response Plot the signal against the log concentration of Colterol Read_Signal->Plot_Response Determine_Values Determine EC50 and Emax values Plot_Response->Determine_Values

Caption: Workflow for a β-arrestin recruitment assay.

Analysis of Functional Selectivity

The data obtained from the cAMP accumulation and β-arrestin recruitment assays can be used to calculate a "bias factor." This factor provides a quantitative measure of a ligand's preference for one pathway over another, relative to a reference agonist (often the endogenous ligand or a well-characterized agonist like isoproterenol).

A simplified approach to express bias is to calculate the ratio of the potency (EC50) or the efficacy (Emax) for the two pathways. A more rigorous method involves the use of operational models to calculate a bias factor that takes into account both potency and efficacy.

Conclusion

References

Preliminary Investigation of Colterol Acetate's Therapeutic Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a preliminary technical overview of Colterol acetate based on publicly available scientific information. Data specifically for this compound is limited; therefore, this guide draws upon information regarding its active moiety, Colterol, and its prodrug, bitolterol, to infer its therapeutic potential.

Introduction

This compound is the acetate salt of Colterol, a short-acting β2-adrenoreceptor agonist.[][2][3] As a member of this class of compounds, its primary therapeutic potential lies in the relaxation of bronchial smooth muscle, making it a candidate for the management of reversible obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[][4] The active pharmacological component is Colterol. Bitolterol, a diester prodrug of Colterol, has been clinically developed and used for the treatment of these conditions, undergoing hydrolysis by esterases in the lungs to release the active Colterol molecule. This guide will provide a preliminary investigation into the therapeutic potential of this compound by examining the mechanism of action of Colterol, its interaction with the β2-adrenergic receptor, and the downstream signaling pathways it modulates.

Mechanism of Action

Colterol is a selective agonist for β2-adrenergic receptors. The binding of Colterol to these G-protein coupled receptors, which are predominantly located on the surface of airway smooth muscle cells, initiates a signaling cascade. This cascade begins with the activation of the stimulatory G protein, Gs, which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA phosphorylates several target proteins within the cell, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of the airway smooth muscle, leading to bronchodilation.

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Colterol_acetate This compound B2AR β2-Adrenergic Receptor Colterol_acetate->B2AR Binds to receptor Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA_active->Relaxation Leads to

Figure 1: β2-Adrenergic Receptor Signaling Pathway of Colterol.

Quantitative Pharmacological Data

Specific quantitative data for this compound is scarce in publicly available literature. The following data is for the active moiety, Colterol.

ParameterReceptorValueSpecies/SystemReference
IC50 β1-adrenoceptor (heart)645 nM-
IC50 β2-adrenoceptor (lung)147 nM-

Note: IC50 (half-maximal inhibitory concentration) in this context refers to the concentration of Colterol required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. A lower IC50 value indicates a higher binding affinity. The data suggests that Colterol has a higher affinity for the β2-adrenoceptor compared to the β1-adrenoceptor.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize β2-adrenergic agonists like Colterol. These are intended to be representative methodologies and would require optimization for specific experimental conditions.

β2-Adrenergic Receptor Binding Assay

This assay is used to determine the binding affinity of a compound to the β2-adrenergic receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the β2-adrenergic receptor.

Materials:

  • Cell membranes prepared from a cell line overexpressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [3H]-dihydroalprenolol (a non-selective β-antagonist) or a selective β2-antagonist radioligand.

  • Non-specific binding control: A high concentration of a non-radiolabeled β-adrenergic antagonist (e.g., propranolol).

  • Test compound: this compound at various concentrations.

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of this compound. For total binding wells, no competing ligand is added. For non-specific binding wells, a high concentration of propranolol is added.

  • Equilibration: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site or two-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare β2-AR expressing membranes incubation Incubate membranes, radioligand, and test compound prep_membranes->incubation prep_ligands Prepare radioligand and This compound solutions prep_ligands->incubation filtration Separate bound/free ligand via filtration incubation->filtration washing Wash filters to remove unbound radioligand filtration->washing counting Measure radioactivity with scintillation counter washing->counting calc_binding Calculate specific binding counting->calc_binding plot_curve Plot competition curve calc_binding->plot_curve determine_ki Determine IC50 and Ki plot_curve->determine_ki

Figure 2: Workflow for a β2-Adrenergic Receptor Binding Assay.
Adenylyl Cyclase Activation Assay (cAMP Accumulation Assay)

This functional assay measures the ability of a compound to stimulate the production of intracellular cAMP.

Objective: To determine the potency (EC50) and efficacy of this compound in stimulating cAMP production.

Materials:

  • Whole cells expressing the β2-adrenergic receptor (e.g., CHO or HEK293 cells).

  • Test compound: this compound at various concentrations.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Lysis buffer.

  • cAMP detection kit (e.g., ELISA, HTRF, or AlphaScreen-based).

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells with a PDE inhibitor for a short period to prevent cAMP degradation.

  • Stimulation: Add varying concentrations of this compound to the cells and incubate for a defined period (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Measure the amount of cAMP in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_data_analysis Data Analysis seed_cells Seed β2-AR expressing cells in 96-well plate add_pde Pre-treat with PDE inhibitor seed_cells->add_pde add_agonist Stimulate with varying concentrations of this compound add_pde->add_agonist lyse_cells Lyse cells to release cAMP add_agonist->lyse_cells measure_camp Measure intracellular cAMP using a detection kit lyse_cells->measure_camp plot_curve Plot dose-response curve measure_camp->plot_curve determine_ec50 Determine EC50 and Emax plot_curve->determine_ec50

Figure 3: Workflow for an Adenylyl Cyclase Activation Assay.

Preclinical and Clinical Development Status

There is a lack of publicly available information on the preclinical pharmacokinetics (Cmax, Tmax, AUC, half-life) and toxicology of this compound. Similarly, no clinical trials specifically investigating this compound for the treatment of asthma or COPD have been identified in a comprehensive search of clinical trial registries. The clinical development and use of its prodrug, bitolterol, suggests that the active moiety, Colterol, is effective and generally well-tolerated. However, the safety and efficacy profile of this compound as a standalone therapeutic agent would require dedicated preclinical and clinical investigation.

Conclusion and Future Directions

This compound, as a salt of the β2-adrenoceptor agonist Colterol, holds theoretical therapeutic potential for the treatment of obstructive airway diseases. The higher affinity of Colterol for the β2-adrenoceptor compared to the β1-adrenoceptor suggests a degree of selectivity that is desirable for minimizing cardiovascular side effects. However, the lack of specific in vitro and in vivo data for this compound presents a significant knowledge gap.

Future research should focus on:

  • Quantitative Characterization: Determining the Ki and EC50 values of this compound in receptor binding and functional assays to confirm its potency and efficacy.

  • Preclinical Evaluation: Conducting pharmacokinetic and toxicological studies in relevant animal models to establish the safety profile and dosing parameters of this compound.

  • In Vivo Efficacy: Assessing the bronchodilatory effects of this compound in animal models of asthma and COPD.

A thorough preclinical data package would be a prerequisite for any potential clinical development of this compound as a therapeutic agent.

References

Methodological & Application

High-performance liquid chromatography (HPLC) method for Colterol acetate analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of Colterol Acetate.

Analysis of this compound using a Reversed-Phase HPLC Method

Abstract

This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. Colterol, a short-acting β2-adrenergic agonist, is the active metabolite of the prodrug Bitolterol, used in the management of bronchospasm in conditions like asthma.[] This method is designed for researchers, scientists, and drug development professionals requiring a precise and accurate assay for this compound in bulk drug substance or for quality control purposes. The chromatographic separation is achieved on a C18 column with isocratic elution, and detection is performed using a UV-Vis detector. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine analysis.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The parameters outlined below are based on common methods for similar β2-agonist compounds and provide a strong starting point for analysis.[2]

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase Column (150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water (30:70, v/v) with 0.1% Triethylamine, pH adjusted to 5.0 with Formic Acid.[2]
Flow Rate 1.0 mL/min
Elution Mode Isocratic
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 276 nm[2]
Run Time 10 minutes
Preparation of Solutions

Mobile Phase Preparation:

  • Mix 300 mL of HPLC-grade acetonitrile with 700 mL of ultrapure water.

  • Add 1.0 mL of triethylamine to the mixture.

  • Adjust the pH of the solution to 5.0 using formic acid.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath before use.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 25 mg of this compound reference standard.

  • Transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. Mix thoroughly. This stock solution should be stored at 2-8°C.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 150 µg/mL. These solutions are used to construct the calibration curve.

Method Validation and Performance Characteristics

The proposed HPLC method should be validated according to ICH guidelines. The following table summarizes the expected performance characteristics based on typical results for similar validated analytical methods.[3]

ParameterExpected Result
Linearity Range 10 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Retention Time (tR) Approximately 4-6 minutes
Limit of Detection (LOD) ~0.003 mg/mL
Limit of Quantification (LOQ) ~0.01 mg/mL
Precision (%RSD) ≤ 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Specificity No interference from common excipients or degradation products.

Visualizations

Experimental Workflow

The diagram below illustrates the general workflow for the analysis of a this compound sample, from initial preparation to final data acquisition and analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Mobile Phase Preparation B Standard & Sample Weighing C Solution Preparation (Stock & Working Standards) B->C D HPLC System Equilibration C->D E Sample Injection (10 µL) D->E F Chromatographic Separation (C18 Column) E->F G UV Detection at 276 nm F->G H Peak Integration & Chromatogram Generation G->H I Calibration Curve Plotting H->I J Quantification of this compound I->J

Caption: HPLC experimental workflow for this compound analysis.

Logical Relationship of Colterol Compounds

This compound is the salt form of the active drug, Colterol, which itself is the active metabolite of the prodrug Bitolterol. This relationship is important for understanding the molecule's therapeutic action.

Colterol_Relationship Prodrug Prodrug Bitolterol ActiveMetabolite Active Drug Colterol Prodrug->ActiveMetabolite Metabolic Hydrolysis (in vivo by esterases) Analyte Analyzed Salt Form This compound ActiveMetabolite->Analyte Forms salt with Acetic Acid

Caption: Relationship between Bitolterol, Colterol, and this compound.

Conclusion

The described RP-HPLC method provides a straightforward and effective approach for the quantitative determination of this compound. The method is simple, utilizing common reagents and a standard C18 column, making it easily transferable to most analytical laboratories. With its high degree of linearity, precision, and accuracy, it is well-suited for quality control testing of bulk drug substances and finished pharmaceutical products.

References

Application of Colterol Acetate in Studying G-protein-coupled Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Colterol acetate is a valuable pharmacological tool for investigating the signaling pathways of G-protein-coupled receptors (GPCRs), specifically the β-adrenergic receptors. As a short-acting β2-adrenoreceptor agonist, its active metabolite, Colterol, selectively binds to and activates these receptors, initiating a cascade of intracellular events.[] This makes it an excellent candidate for studying receptor-ligand interactions, downstream signaling, and the physiological responses mediated by the β2-adrenergic system, which is a key player in smooth muscle relaxation, particularly in the airways.[2] Consequently, Colterol and its prodrugs are utilized in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[]

These application notes provide a comprehensive overview of the use of this compound in GPCR research, including its mechanism of action, quantitative data on its receptor interactions, and detailed protocols for key experimental assays.

Mechanism of Action

Colterol, the active form of this compound, primarily targets β2-adrenergic receptors, which are coupled to the stimulatory G-protein (Gs). Upon binding, Colterol induces a conformational change in the receptor, leading to the activation of the Gs protein. The activated α-subunit of the Gs protein (Gαs) then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). This increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a physiological response, such as smooth muscle relaxation.

Data Presentation: Quantitative Analysis of Colterol Activity

The following table summarizes the binding affinity and potency of Colterol, the active form of this compound, for β-adrenergic receptors.

Receptor SubtypeLigandAssay TypeParameterValue (nM)Tissue/Cell Source
β1-adrenoceptorColterolRadioligand BindingIC50645Heart
β2-adrenoceptorColterolRadioligand BindingIC50147Lung

Note: IC50 is the concentration of a ligand that displaces 50% of a specific radioligand from its receptor. A lower IC50 value indicates a higher binding affinity.[3]

Mandatory Visualizations

Signaling Pathway of this compound

Colterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space colterol This compound (Colterol) b2ar β2-Adrenergic Receptor (GPCR) colterol->b2ar Binds to gs Gs Protein (α, β, γ subunits) b2ar->gs Activates ac Adenylyl Cyclase camp cAMP ac->camp Converts gs->ac Stimulates atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response Leads to cAMP_Assay_Workflow start Start: Cell Culture plate_cells Plate cells expressing β2-adrenergic receptor start->plate_cells prepare_colterol Prepare serial dilutions of this compound plate_cells->prepare_colterol stimulate_cells Incubate cells with This compound prepare_colterol->stimulate_cells lyse_cells Lyse cells to release intracellular cAMP stimulate_cells->lyse_cells detect_camp Measure cAMP levels (e.g., HTRF, ELISA) lyse_cells->detect_camp analyze_data Data Analysis: Generate dose-response curve and calculate EC50 detect_camp->analyze_data end End: Determine Potency analyze_data->end Binding_Assay_Principle cluster_binding Binding Competition receptor β2-Adrenergic Receptor measurement Measure bound radioactivity receptor->measurement radioligand Radiolabeled Ligand (e.g., [3H]-CGP12177) radioligand->receptor Binds colterol This compound (Unlabeled Competitor) colterol->receptor Competes for binding analysis Determine IC50 and Ki measurement->analysis

References

Application Notes and Protocols for Measuring the Bronchodilator Effects of Colterol Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colterol acetate is a selective β2-adrenergic receptor agonist known to induce bronchodilation by relaxing the smooth muscle of the airways.[1] This document provides detailed application notes and experimental protocols for assessing the bronchodilator effects of this compound across various preclinical and clinical research settings. The methodologies outlined are based on established techniques for evaluating β2-adrenergic agonists and can be adapted for the specific research question.

Mechanism of Action: β2-Adrenergic Receptor Signaling

This compound exerts its bronchodilator effect by activating β2-adrenergic receptors on airway smooth muscle cells. This initiates a signaling cascade that leads to muscle relaxation and widening of the airways.

Signaling Pathway Diagram

Colterol_Acetate_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Colterol_acetate This compound B2AR β2-Adrenergic Receptor Colterol_acetate->B2AR Binds to G_protein Gs Protein (αβγ) B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Myosin_LCK Myosin Light Chain Kinase (MLCK) PKA->Myosin_LCK Inhibits Myosin_LC Myosin Light Chain (MLC) Myosin_LCK->Myosin_LC Phosphorylates Relaxation Smooth Muscle Relaxation (Bronchodilation) Myosin_LC->Relaxation Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway for this compound.

Preclinical Evaluation: In Vitro and In Vivo Models

Preclinical studies are essential for characterizing the potency, efficacy, and mechanism of action of this compound before clinical trials.

In Vitro: Isolated Tracheal Ring Assay

This assay directly measures the relaxant effect of this compound on airway smooth muscle.

Experimental Protocol:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and carefully dissect the trachea.

    • Place the trachea in cold, oxygenated Krebs-Henseleit buffer.

    • Clean the trachea of adhering connective tissue and cut it into 2-3 mm wide rings.

  • Organ Bath Setup:

    • Suspend the tracheal rings between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O2 and 5% CO2.

    • Connect the upper hook to an isometric force transducer to record changes in tension.

    • Apply an initial tension of 1.0-1.5 g and allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.

  • Contraction and Relaxation:

    • Induce a sustained contraction of the tracheal rings using a contractile agent such as histamine (10 µM) or methacholine (1 µM).

    • Once the contraction has stabilized, add this compound in a cumulative, concentration-dependent manner to the organ bath.

    • Record the relaxation response at each concentration until a maximal response is achieved.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the pre-contraction induced by the contractile agent.

    • Plot the concentration-response curve and calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation).

Quantitative Data Summary (Hypothetical):

ParameterValue
EC50 Data not available in searched literature
Maximal Relaxation Data not available in searched literature
In Vivo: Bronchoconstriction Model in Guinea Pigs

This model assesses the ability of this compound to protect against or reverse bronchoconstriction in a living organism.

Experimental Protocol:

  • Animal Preparation:

    • Anesthetize guinea pigs with an appropriate anesthetic (e.g., urethane).

    • Surgically cannulate the trachea for mechanical ventilation and measurement of airway resistance and dynamic compliance.

    • Insert a catheter into the jugular vein for intravenous drug administration.

  • Measurement of Pulmonary Function:

    • Connect the tracheal cannula to a small animal ventilator and a pneumotachograph to measure airflow and pressure changes.

    • Calculate airway resistance and dynamic compliance from these measurements.

  • Induction of Bronchoconstriction:

    • Administer a bronchoconstricting agent such as histamine or methacholine intravenously or via nebulization to induce a stable increase in airway resistance.

  • Administration of this compound:

    • Administer this compound intravenously or via inhalation at various doses.

    • Continuously monitor airway resistance and dynamic compliance to assess the degree and duration of bronchodilation.

  • Data Analysis:

    • Calculate the percentage inhibition of the bronchoconstrictor response at each dose of this compound.

    • Determine the ED50 (the dose of this compound that causes a 50% inhibition of the bronchoconstrictor response).

Quantitative Data Summary (Hypothetical):

ParameterValue
ED50 (IV) Data not available in searched literature
Maximal Inhibition of Bronchoconstriction Data not available in searched literature

Experimental Workflow Diagram

Preclinical_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Tissue_Prep Tracheal Tissue Preparation Organ_Bath Organ Bath Assay Tissue_Prep->Organ_Bath CR_Curve Concentration-Response Curve Generation Organ_Bath->CR_Curve EC50_Calc EC50 Calculation CR_Curve->EC50_Calc Animal_Model Anesthetized Guinea Pig Model Preparation Bronchoconstriction Induce Bronchoconstriction Animal_Model->Bronchoconstriction Drug_Admin Administer This compound Bronchoconstriction->Drug_Admin Pulmonary_Fx Measure Pulmonary Function Drug_Admin->Pulmonary_Fx ED50_Calc ED50 Calculation Pulmonary_Fx->ED50_Calc

Caption: Preclinical Experimental Workflow for this compound.

Clinical Evaluation: Assessing Bronchodilator Effects in Humans

Clinical trials are necessary to determine the safety and efficacy of this compound in patients with bronchoconstrictive diseases like asthma and COPD.

Spirometry

Spirometry is a standard and widely used method for assessing lung function and the response to bronchodilators.

Experimental Protocol:

  • Patient Selection:

    • Recruit patients with a diagnosis of asthma or COPD who demonstrate reversible airway obstruction.

    • Ensure patients withhold other bronchodilator medications for a specified period before the test.

  • Baseline Measurement:

    • Perform spirometry to measure baseline pulmonary function parameters, including Forced Expiratory Volume in 1 second (FEV1) and Forced Vital Capacity (FVC).

  • Administration of this compound:

    • Administer a standardized dose of this compound, typically via an inhaler or nebulizer.

  • Post-Bronchodilator Measurement:

    • Repeat spirometry at specific time points after drug administration (e.g., 15, 30, and 60 minutes) to assess the change in FEV1 and FVC.

  • Data Analysis:

    • Calculate the change in FEV1 and FVC from baseline at each time point.

    • Determine the peak change in FEV1 and the duration of the bronchodilator effect.

    • A significant bronchodilator response is typically defined as an increase in FEV1 of at least 12% and 200 mL from baseline.

Quantitative Data Summary (Hypothetical):

ParameterValue
Mean Peak Change in FEV1 (L) Data not available in searched literature
Mean Peak Change in FEV1 (%) Data not available in searched literature
Time to Peak Effect (minutes) Data not available in searched literature
Duration of Action (hours) Data not available in searched literature

Logical Relationship Diagram for Clinical Evaluation

Clinical_Evaluation Patient_Population Patient Population (Asthma/COPD) Baseline_Spirometry Baseline Spirometry (Pre-dose FEV1, FVC) Patient_Population->Baseline_Spirometry Administer_Drug Administer This compound Baseline_Spirometry->Administer_Drug Post_Spirometry Post-dose Spirometry (Serial FEV1, FVC) Administer_Drug->Post_Spirometry Safety_Analysis Safety and Tolerability Assessment Administer_Drug->Safety_Analysis Efficacy_Analysis Efficacy Analysis (Change in FEV1/FVC) Post_Spirometry->Efficacy_Analysis

Caption: Logical Flow of a Clinical Trial for this compound.

Conclusion

The protocols and methodologies described in these application notes provide a comprehensive framework for evaluating the bronchodilator effects of this compound. While specific quantitative data for this compound is not widely available in the public literature, the application of these standardized techniques will allow researchers to generate robust and comparable data to fully characterize its therapeutic potential. The provided diagrams illustrate the key pathways and workflows involved in this assessment.

References

Colterol Acetate: Application Notes for Pharmacological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colterol acetate is the acetate salt of colterol, a potent and selective short-acting β2-adrenoreceptor agonist.[1][2] As the active metabolite of the prodrug bitolterol, which was formerly used in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD), colterol has a well-characterized mechanism of action.[1][3] This makes this compound an excellent tool compound for use in pharmacological screening and research. Its primary utility lies in serving as a reference agonist for the β2-adrenergic receptor in various in vitro and cellular assays.

These application notes provide a comprehensive overview of this compound's pharmacological properties, detailed protocols for its use in key experiments, and its application as a tool compound in drug discovery and screening.

Pharmacological Profile

This compound acts as an agonist at β-adrenergic receptors, with a notable selectivity for the β2 subtype, which is predominantly expressed in the smooth muscle of the airways.[1]

Mechanism of Action

The binding of colterol to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a well-defined signaling cascade. This process involves the activation of the stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA subsequently phosphorylates various downstream targets, culminating in the relaxation of airway smooth muscle and bronchodilation.

Quantitative Pharmacological Data

The following table summarizes the in vitro pharmacological data for colterol, the active component of this compound. This data is essential for designing experiments and interpreting results when using this compound as a tool compound.

ParameterReceptor SubtypeValue (nM)Assay TypeSource
IC50 β1-adrenoceptor (heart)645Radioligand Binding
IC50 β2-adrenoceptor (lung)147Radioligand Binding

Note: IC50 values from radioligand binding assays indicate the concentration of the compound required to inhibit 50% of the specific binding of a radiolabeled ligand. A lower IC50 value suggests a higher binding affinity.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures involving this compound, the following diagrams have been generated using the DOT language.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm colterol Colterol beta2_receptor β2-Adrenergic Receptor colterol->beta2_receptor Binds g_protein Gs Protein (α, β, γ subunits) beta2_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Smooth Muscle Relaxation) pka->cellular_response Phosphorylates Targets

β2-Adrenergic Receptor Signaling Pathway

experimental_workflow cluster_preparation Assay Preparation cluster_execution Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293 expressing β2-AR or primary smooth muscle cells) compound_addition Addition of this compound (or test compounds) to cells cell_culture->compound_addition reagent_prep Reagent Preparation (this compound stock solution, assay buffers, etc.) reagent_prep->compound_addition incubation Incubation (Specific time and temperature) compound_addition->incubation assay_readout Assay Readout (e.g., cAMP measurement, muscle contraction) incubation->assay_readout data_processing Data Processing and Normalization assay_readout->data_processing dose_response Dose-Response Curve Generation (EC50/IC50 determination) data_processing->dose_response

General Experimental Workflow

Application in Pharmacological Screening

This compound is an invaluable tool for various stages of the drug discovery process, particularly in high-throughput screening (HTS) and lead characterization.

Use as a Reference Compound

In HTS campaigns aimed at identifying novel β2-adrenoceptor modulators, this compound can be used as a positive control for agonist activity. Its well-defined potency and efficacy provide a benchmark against which the activity of test compounds can be compared. This is crucial for assay validation, ensuring that the screening system is responsive and capable of detecting agonist effects. Furthermore, in screens for antagonists, this compound can be used as the stimulating agonist to be inhibited by test compounds.

Assay Development and Validation

During the development of new assays for β2-adrenoceptor function, this compound can be used to optimize assay parameters such as cell density, incubation time, and reagent concentrations. By generating reproducible dose-response curves with this compound, researchers can establish the robustness and reliability of the assay before screening large compound libraries.

Detailed Experimental Protocols

The following are detailed protocols for key experiments where this compound can be utilized as a tool compound. These protocols are based on established methodologies and can be adapted to specific experimental needs.

Radioligand Binding Assay for β2-Adrenergic Receptor

This assay is used to determine the binding affinity of test compounds for the β2-adrenergic receptor by measuring their ability to compete with a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cells expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-CGP 12177 or another suitable β-adrenergic receptor radioligand.

  • This compound: As a reference competitor.

  • Test Compounds: For screening.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-selective β-adrenergic antagonist (e.g., 10 µM propranolol).

  • 96-well Filter Plates: With glass fiber filters.

  • Scintillation Cocktail and Counter.

Protocol:

  • Prepare serial dilutions of this compound and test compounds in the assay buffer.

  • In a 96-well plate, add assay buffer, radioligand (at a concentration close to its Kd), and either this compound, test compound, buffer (for total binding), or the non-specific binding control.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Generate competition curves by plotting the percentage of specific binding against the log concentration of the competitor (this compound or test compound) to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate the production of intracellular cAMP, a key second messenger in the β2-adrenergic signaling pathway.

Materials:

  • Cells: A cell line endogenously or recombinantly expressing the β2-adrenergic receptor (e.g., HEK293, A549).

  • This compound: As a reference agonist.

  • Test Compounds: For screening.

  • Stimulation Buffer: e.g., HBSS or DMEM containing a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX to prevent cAMP degradation.

  • cAMP Assay Kit: Commercially available kits (e.g., HTRF, ELISA, or fluorescence-based).

  • 384-well Assay Plates.

Protocol:

  • Seed the cells into 384-well plates and culture overnight.

  • On the day of the assay, remove the culture medium and add the stimulation buffer.

  • Prepare serial dilutions of this compound and test compounds in the stimulation buffer.

  • Add the diluted compounds to the respective wells of the cell plate.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Generate dose-response curves by plotting the cAMP signal against the log concentration of the agonist to determine the EC50 and Emax values.

In Vitro Smooth Muscle Relaxation Assay

This organ bath assay directly measures the functional consequence of β2-adrenoceptor activation – the relaxation of airway smooth muscle.

Materials:

  • Tissue: Isolated tracheal rings or bronchial strips from an appropriate animal model (e.g., guinea pig).

  • Krebs-Henseleit Solution: A physiological salt solution, continuously gassed with 95% O₂ / 5% CO₂.

  • Contractile Agent: e.g., Histamine or carbachol.

  • This compound: As a reference relaxant.

  • Test Compounds: For screening.

  • Organ Bath System: Equipped with isometric force transducers.

Protocol:

  • Mount the tracheal rings or bronchial strips in the organ baths containing Krebs-Henseleit solution at 37°C.

  • Allow the tissues to equilibrate under a resting tension.

  • Induce a stable contraction of the smooth muscle with a contractile agent (e.g., 1 µM histamine).

  • Once a stable plateau of contraction is reached, add cumulative concentrations of this compound or the test compound to the bath.

  • Record the changes in muscle tension after each addition, allowing the response to stabilize.

  • Calculate the percentage of relaxation relative to the pre-induced contraction.

  • Construct concentration-response curves to determine the EC50 and Emax for the relaxant effect.

Conclusion

This compound, as a well-characterized β2-adrenergic receptor agonist, is an indispensable tool for pharmacological research and drug discovery. Its use as a reference compound in binding and functional assays ensures data quality and provides a benchmark for the evaluation of new chemical entities. The detailed protocols provided herein offer a starting point for researchers to effectively utilize this compound in their screening campaigns and mechanistic studies, ultimately contributing to the development of new therapeutics for respiratory diseases.

References

Application Notes and Protocols for Assessing the Cardiac Effects of Colterol Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colterol acetate is a β-adrenergic agonist with affinity for both β1 and β2-adrenergic receptors.[1] Stimulation of β-adrenergic receptors in the heart is known to modulate cardiac function, including heart rate, contractility, and conduction velocity.[2] These application notes provide a comprehensive experimental framework for the detailed assessment of the cardiac effects of this compound, encompassing in vitro, ex vivo, and in vivo methodologies. The protocols are designed to deliver robust and reproducible data for preclinical evaluation.

Key Signaling Pathway: β-Adrenergic Receptor Signaling in Cardiomyocytes

Activation of β-adrenergic receptors by an agonist like this compound initiates a well-defined signaling cascade within cardiomyocytes. This pathway is central to the inotropic (contractility) and chronotropic (heart rate) effects of the compound.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Colterol Colterol Acetate Beta_Receptor β-Adrenergic Receptor Colterol->Beta_Receptor Binds to G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channels PKA->Ca_Channel Phosphorylates SR Sarcoplasmic reticulum (SR) PKA->SR Phosphorylates (PLN) Myofilaments Myofilaments PKA->Myofilaments Phosphorylates (Troponin I) Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Ca_Release Ca²⁺ Release SR->Ca_Release Contraction Increased Contraction Ca_Influx->Contraction Ca_Release->Contraction

Caption: β-Adrenergic signaling cascade in cardiomyocytes.

Experimental Workflow

A tiered approach is recommended to comprehensively evaluate the cardiac effects of this compound, progressing from in vitro to ex vivo and in vivo models.

Experimental_Workflow cluster_ex_vivo cluster_in_vivo In_Vitro In Vitro Assays (Cellular Level) Receptor_Binding Receptor Binding Assays (β1 vs. β2 selectivity) In_Vitro->Receptor_Binding Cardiomyocyte_Contractility Isolated Cardiomyocyte Contractility In_Vitro->Cardiomyocyte_Contractility Ion_Channel Cardiac Ion Channel Panels (hERG, Nav1.5, Cav1.2) In_Vitro->Ion_Channel Ex_Vivo Ex Vivo Model (Isolated Organ) In_Vivo In Vivo Studies (Whole Animal) Ex_Vivo->In_Vivo Echocardiography Echocardiography Ex_Vivo->Echocardiography Hemodynamics Hemodynamic Monitoring (Blood Pressure, HR) Ex_Vivo->Hemodynamics ECG Electrocardiogram (ECG) Ex_Vivo->ECG Receptor_Binding->Ex_Vivo Cardiomyocyte_Contractility->Ex_Vivo Ion_Channel->Ex_Vivo Langendorff Langendorff Isolated Perfused Heart

Caption: Tiered experimental workflow for cardiac assessment.

Data Presentation

Quantitative data from the described experiments should be summarized in the following tables for clear comparison and analysis.

Table 1: In Vitro Receptor Binding Affinity

Receptor SubtypeThis compound IC50 (nM)[1]Control Agonist (Isoproterenol) IC50 (nM)
β1-adrenergic645Value
β2-adrenergic147Value

Table 2: Ex Vivo Langendorff Heart Function

ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)
Heart Rate (bpm)ValueValueValue
Left Ventricular Developed Pressure (LVDP, mmHg)ValueValueValue
+dP/dt_max (mmHg/s)ValueValueValue
-dP/dt_max (mmHg/s)ValueValueValue
Coronary Flow (mL/min)ValueValueValue

Table 3: In Vivo Echocardiographic and Hemodynamic Parameters

ParameterBaselinePost-Colterol Acetate
Heart Rate (bpm)ValueValue
Ejection Fraction (%)ValueValue
Fractional Shortening (%)[3]ValueValue
Cardiac Output (mL/min)[4]ValueValue
Systolic Blood Pressure (mmHg)ValueValue
Diastolic Blood Pressure (mmHg)ValueValue
QT Interval (ms)ValueValue

Experimental Protocols

In Vitro: Radioligand Binding Assay for β-Adrenergic Receptor Selectivity

Objective: To determine the binding affinity and selectivity of this compound for human β1 and β2-adrenergic receptors.

Materials:

  • Human β1 and β2-adrenergic receptor-expressing cell line membranes (e.g., CHO or HEK293 cells).

  • Radioligand (e.g., [³H]-CGP 12177).

  • This compound.

  • Non-specific binding control (e.g., Propranolol).

  • Scintillation cocktail and counter.

Protocol:

  • Prepare cell membranes expressing the receptor of interest.

  • In a 96-well plate, add a fixed concentration of the radioligand to each well.

  • Add increasing concentrations of unlabeled this compound (or control compounds).

  • For non-specific binding, add a high concentration of Propranolol.

  • Incubate at room temperature for 60-90 minutes.

  • Terminate the reaction by rapid filtration over glass fiber filters.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate IC50 values by non-linear regression analysis.

Ex Vivo: Langendorff Isolated Perfused Heart Model

Objective: To assess the direct effects of this compound on cardiac contractile function and hemodynamics in an isolated heart, free from systemic influences.

Materials:

  • Langendorff perfusion system.

  • Krebs-Henseleit buffer, gassed with 95% O₂ / 5% CO₂.

  • Pressure transducer and data acquisition system.

  • Experimental animal (e.g., rat or guinea pig).

  • This compound stock solution.

Protocol:

  • Anesthetize the animal and perform a thoracotomy.

  • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated buffer at a constant pressure.

  • Insert a balloon-tipped catheter into the left ventricle to measure isovolumetric pressure.

  • Allow the heart to stabilize for a 20-30 minute equilibration period.

  • Record baseline parameters: Heart Rate, LVDP, +dP/dt_max (an index of contractility), and -dP/dt_max (an index of relaxation).

  • Administer this compound in increasing concentrations into the perfusion buffer.

  • Record functional parameters at each concentration.

  • Analyze the dose-response relationship for each parameter.

In Vivo: Transthoracic Echocardiography and Hemodynamic Monitoring

Objective: To evaluate the effects of this compound on cardiac function, structure, and systemic hemodynamics in a living animal.

Materials:

  • High-frequency ultrasound system with a vascular probe.

  • Anesthesia (e.g., isoflurane).

  • Telemetric device or tail-cuff system for blood pressure and heart rate monitoring.

  • ECG recording system.

  • Experimental animal (e.g., mouse or rat).

Protocol:

  • Anesthesia and Preparation: Anesthetize the animal and maintain a stable plane of anesthesia. Shave the chest area for optimal ultrasound imaging.

  • Baseline Echocardiography: Acquire parasternal long-axis and short-axis views to obtain M-mode and B-mode images. Measure baseline left ventricular dimensions, wall thickness, fractional shortening, and ejection fraction.

  • Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal or intravenous injection).

  • Post-Dose Monitoring:

    • Echocardiography: Repeat imaging at specified time points post-administration to assess changes in cardiac function.

    • Hemodynamics: Continuously monitor blood pressure and heart rate.

    • ECG: Record the electrocardiogram to assess for changes in heart rhythm and intervals (e.g., QT interval).

  • Data Analysis: Compare baseline and post-treatment values for all measured parameters. Statistical analysis should be performed to determine significance.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Colterol Acetate Concentration for In-Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Colterol acetate concentration in in-vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in in-vitro assays?

This compound is a short-acting, selective beta-2 adrenergic receptor (β2AR) agonist.[1] Its primary mechanism of action is to bind to and activate β2ARs, which are G-protein coupled receptors (GPCRs). This activation stimulates the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.[2] In many cell types, this signaling cascade results in smooth muscle relaxation.

Q2: What are common cell lines used for in-vitro assays with this compound?

Commonly used cell lines for studying β2AR agonists like this compound include:

  • HEK293 (Human Embryonic Kidney 293) cells: These cells are widely used due to their robust growth and amenability to transfection, allowing for the stable or transient expression of β2ARs.

  • CHO-K1 (Chinese Hamster Ovary) cells: Similar to HEK293 cells, CHO cells are another popular choice for GPCR assays due to their low endogenous receptor expression and high transfection efficiency.

  • A549 (Human lung carcinoma) cells: As the β2AR is a key target in respiratory diseases, this lung-derived cell line is relevant for studying the effects of β2AR agonists in a pulmonary context.

  • Primary smooth muscle cells (e.g., human bronchial smooth muscle cells): These cells provide a more physiologically relevant model for studying the effects of bronchodilators.

Q3: How should I prepare and store this compound stock solutions?

This compound is a small molecule that is often soluble in organic solvents like dimethyl sulfoxide (DMSO).

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in anhydrous DMSO. Ensure the compound is fully dissolved by vortexing.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light by using amber vials or wrapping them in foil.

  • Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in your assay buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture wells is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q4: What is receptor desensitization and how can it affect my in-vitro assay?

Receptor desensitization, also known as tachyphylaxis, is a phenomenon where prolonged or repeated exposure to an agonist results in a diminished response, even in the presence of the agonist.[1] For β2ARs, this process is primarily mediated by G-protein coupled receptor kinases (GRKs) and β-arrestins. Upon agonist binding, GRKs phosphorylate the intracellular domains of the receptor, which promotes the binding of β-arrestin. β-arrestin binding uncouples the receptor from its G-protein, leading to a termination of signaling and often receptor internalization.

In in-vitro assays, desensitization can lead to:

  • A time-dependent decrease in the measured response (e.g., cAMP production).

  • A rightward shift in the agonist dose-response curve (decreased potency).

  • A decrease in the maximal response (Emax).

To minimize the impact of desensitization, it is important to optimize the agonist stimulation time.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
No or low signal (e.g., no increase in cAMP) 1. Inactive this compound: Compound degradation due to improper storage or handling. 2. Low receptor expression: The cell line may not express sufficient levels of the β2-adrenergic receptor. 3. Cell health issues: Cells may be unhealthy or at a high passage number, leading to reduced responsiveness. 4. Assay conditions: Suboptimal incubation time, temperature, or reagent concentrations. 5. Phosphodiesterase (PDE) activity: Rapid degradation of cAMP by endogenous PDEs.[3]1. Use fresh this compound: Prepare a fresh stock solution from a new vial of the compound. 2. Verify receptor expression: Use a cell line known to express functional β2ARs or transfect your cells with a β2AR expression vector. Confirm expression using techniques like qPCR or flow cytometry. 3. Ensure cell viability: Use healthy, low-passage cells. Perform a cell viability assay (e.g., Trypan Blue exclusion) before starting the experiment. 4. Optimize assay parameters: Perform a time-course experiment to determine the optimal stimulation time. Ensure all reagents are within their expiration dates and prepared correctly. 5. Use a PDE inhibitor: Include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent cAMP degradation.[3]
High background signal 1. Constitutive receptor activity: Some cell lines may exhibit high basal β2AR activity even in the absence of an agonist. 2. High cell density: Too many cells per well can lead to a high basal signal. 3. Contamination: Bacterial or fungal contamination can interfere with the assay.1. Use an inverse agonist: In some cases, an inverse agonist can be used to reduce basal receptor activity. 2. Optimize cell seeding density: Perform a cell titration experiment to determine the optimal number of cells per well that provides a good signal-to-background ratio. 3. Check for contamination: Regularly inspect cell cultures for any signs of contamination.
Poor dose-response curve (shallow slope, inconsistent data) 1. Inaccurate dilutions: Errors in preparing the serial dilutions of this compound. 2. Receptor desensitization: Prolonged incubation with the agonist can lead to a blunted response at higher concentrations. 3. Compound precipitation: this compound may precipitate out of solution at higher concentrations in aqueous media. 4. Edge effects in the microplate: Evaporation from the outer wells of the plate can lead to variability.1. Prepare fresh dilutions carefully: Use calibrated pipettes and perform serial dilutions with care. 2. Optimize stimulation time: As mentioned previously, a shorter incubation time may be necessary to capture the peak response before significant desensitization occurs. 3. Check for precipitation: Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation. If precipitation is observed, consider using a lower top concentration or a different solubilization method. 4. Minimize edge effects: Avoid using the outer wells of the microplate or fill them with sterile water or PBS to create a humidity barrier.
Unexpected cellular effects 1. Off-target effects: At high concentrations, this compound may interact with other receptors or cellular targets. 2. Vehicle (DMSO) toxicity: The concentration of the solvent used to dissolve this compound may be too high.1. Use a selective antagonist: To confirm that the observed effect is mediated by the β2AR, pre-incubate the cells with a selective β2AR antagonist (e.g., ICI 118,551) before adding this compound. 2. Include a vehicle control: Always include a control group treated with the same concentration of DMSO (or other solvent) as the highest concentration of this compound to account for any solvent-induced effects. Keep the final DMSO concentration below 0.5%.

Experimental Protocols

Key Experiment 1: Determining the EC50 of this compound using a cAMP Assay

This protocol describes a common method for determining the potency (EC50) of this compound by measuring its ability to stimulate cAMP production in a cell-based assay.

Materials:

  • HEK293 or CHO-K1 cells stably expressing the human β2-adrenergic receptor

  • Cell culture medium (e.g., DMEM or F-12) supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • This compound

  • Anhydrous DMSO

  • 3-isobutyl-1-methylxanthine (IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • White, opaque 96-well or 384-well microplates

  • Plate reader compatible with the chosen cAMP assay kit

Methodology:

  • Cell Culture:

    • Culture the cells in a T75 flask until they reach 80-90% confluency.

    • On the day before the assay, harvest the cells using a non-enzymatic cell dissociation solution.

    • Seed the cells into a white, opaque 96-well or 384-well plate at an optimized density (e.g., 5,000-20,000 cells/well).

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in assay buffer (e.g., serum-free medium containing 0.5 mM IBMX) to create a range of concentrations (e.g., from 1 pM to 10 µM).

  • Agonist Stimulation:

    • Carefully remove the culture medium from the cell plate.

    • Add the prepared this compound dilutions to the respective wells. Include wells with assay buffer only (basal control) and wells with a known β2AR agonist like isoproterenol as a positive control. Also, include a vehicle control with the highest concentration of DMSO used.

    • Incubate the plate at room temperature or 37°C for the optimized stimulation time (e.g., 15-30 minutes).

  • cAMP Detection:

    • Following the stimulation period, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your specific cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration (or assay signal) against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal response.

Key Experiment 2: Assessing β2-Adrenergic Receptor Desensitization and Internalization

This experiment helps to characterize the desensitization and internalization of the β2AR upon prolonged exposure to this compound.

Materials:

  • Cells expressing a tagged β2AR (e.g., with GFP or a FLAG tag)

  • This compound

  • Assay buffer

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Primary antibody against the tag (if applicable)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system or fluorescence microscope

Methodology:

  • Cell Seeding: Seed the cells onto glass-bottom plates suitable for imaging.

  • Agonist Treatment: Treat the cells with a high concentration of this compound (e.g., 10x EC50) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Staining (for tagged receptors):

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells if an intracellular epitope is being targeted.

    • Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.

    • Stain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imager or fluorescence microscope.

    • Quantify the internalization of the β2AR by measuring the formation of intracellular vesicles or the decrease in cell surface fluorescence over time.

Data Presentation

Table 1: Representative Pharmacological Profile of β2-Adrenergic Receptor Agonists in a cAMP Assay

CompoundCell LineAssay TypeEC50 (nM)Emax (% of Isoproterenol)
This compound HEK293-β2ARHTRFData not available in cited literatureData not available in cited literature
Isoproterenol (Control)HEK293-β2ARHTRF~1-10100%
Salbutamol (Albuterol)HEK293-β2ARHTRF~10-100~80-100%

Table 2: Recommended Starting Concentrations for this compound in In-Vitro Assays

Assay TypeRecommended Concentration RangeNotes
Dose-Response (EC50 Determination) 1 pM to 10 µMA wide range is recommended to capture the full dose-response curve.
Functional Assays (single concentration) 100 nM - 1 µMA concentration at or near the EC80-EC90 is often used to elicit a robust response.
Desensitization Studies 1 µM - 10 µMA saturating concentration is typically used to induce maximal receptor desensitization.

Visualizations

G Colterol This compound b2AR β2-Adrenergic Receptor Colterol->b2AR Binds to G_protein Gs Protein b2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response Leads to

Caption: Signaling pathway of this compound via the β2-adrenergic receptor.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Detection & Analysis A Seed cells in 96-well plate C Add dilutions to cells A->C B Prepare this compound serial dilutions B->C D Incubate for optimized time C->D E Lyse cells & add cAMP detection reagents D->E F Read plate E->F G Generate dose-response curve & calculate EC50 F->G

Caption: Experimental workflow for determining the EC50 of this compound.

G Start Start Troubleshooting Problem Low or No Signal? Start->Problem Check_Receptor Verify β2AR Expression Problem->Check_Receptor Yes No_Solution Further Optimization Needed Problem->No_Solution No, proceed with assay Check_Compound Use Fresh Compound Check_Receptor->Check_Compound Check_Cells Ensure Cell Health Check_Compound->Check_Cells Check_PDE Add PDE Inhibitor Check_Cells->Check_PDE Solution Signal Improved Check_PDE->Solution

Caption: A logical troubleshooting workflow for low signal in a cAMP assay.

References

Troubleshooting low solubility of Colterol acetate in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Colterol acetate, focusing on challenges related to its low solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the acetate salt of Colterol, a short-acting β2-adrenoreceptor agonist. Its primary mechanism of action is to stimulate β2-adrenergic receptors, which are G-protein coupled receptors. This activation leads to the relaxation of smooth muscle, particularly in the bronchial passages of the lungs, making it effective as a bronchodilator. Bitolterol is a prodrug that is hydrolyzed in the body to form the active compound, Colterol.[]

Q2: I am observing low solubility of this compound in my aqueous-based buffer. Is this expected?

Yes, this is a common issue. This compound, like many small molecule drugs, can exhibit limited solubility in aqueous solutions, especially at neutral pH. Its solubility can be influenced by factors such as pH, temperature, and the presence of co-solvents.

Q3: What are the recommended solvents for preparing a stock solution of this compound?

For preparing a high-concentration stock solution, organic solvents are recommended. Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for compounds of this nature. It is crucial to first dissolve the compound in a minimal amount of the organic solvent before further dilution into your aqueous experimental medium.

Q4: What is the canonical signaling pathway activated by this compound?

As a β2-adrenergic agonist, this compound activates the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a signaling cascade through the stimulatory G protein (Gs), leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates downstream targets, resulting in a physiological response, such as smooth muscle relaxation.

Troubleshooting Guide: Low Aqueous Solubility of this compound

This guide addresses specific issues you may encounter when preparing solutions of this compound for your experiments.

Issue 1: Precipitate forms when diluting my DMSO stock solution into an aqueous buffer.
  • Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. This phenomenon, known as "precipitation upon dilution," is common for hydrophobic compounds.

  • Troubleshooting Steps:

    • Reduce the Final Concentration: The most direct solution is to lower the final working concentration of this compound in your experiment.

    • Increase the Co-solvent Concentration: If your experimental system can tolerate it, a slight increase in the final concentration of DMSO (e.g., from 0.1% to 0.5%) may help to keep the compound in solution. Always ensure you have a vehicle control with the same final DMSO concentration.

    • Use a Different Dilution Method: Instead of adding the stock solution directly to the full volume of aqueous buffer, try adding the buffer to the stock solution gradually while vortexing. This can sometimes prevent immediate precipitation.

    • Gentle Heating and Sonication: After dilution, gently warming the solution to 37°C or using a bath sonicator for a short period can help to redissolve small amounts of precipitate. Use caution with heating, as it can degrade the compound.

Issue 2: My prepared this compound solution is cloudy or has visible particles.
  • Possible Cause: The compound has not fully dissolved or has precipitated out of solution during storage.

  • Troubleshooting Steps:

    • Vortex Vigorously: Ensure the solution is mixed thoroughly by vortexing at a high speed.

    • Bath Sonication: Use a bath sonicator to provide energy to break up any compound aggregates.

    • Gentle Warming: A brief period in a 37°C water bath can aid dissolution. Avoid excessive heat.

    • Clarify by Centrifugation/Filtration: If undissolved particles remain, you can centrifuge the solution and use the supernatant, or filter the solution through a 0.22 µm syringe filter to remove particulates. Be aware that this will lower the effective concentration of your compound.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

SolventSolubilityRecommendations and Remarks
Aqueous Buffers (e.g., PBS, pH 7.4) Low to Very LowDirect dissolution is not recommended. Prepare a high-concentration stock in an organic solvent first.
Dimethyl Sulfoxide (DMSO) SolubleRecommended for preparing high-concentration stock solutions.
Ethanol SolubleAn alternative to DMSO for stock solution preparation. May be less toxic to some cell lines.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 285.34 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 285.34 g/mol * (1000 mg / 1 g) = 2.85 mg

  • Weigh the compound: Carefully weigh out 2.85 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of DMSO to the microcentrifuge tube.

  • Dissolve the compound: Tightly cap the tube and vortex at maximum speed until the powder is completely dissolved. If necessary, gently warm the solution to 37°C for a few minutes and vortex again. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution for Cell Culture Experiments

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile tubes

Procedure:

  • Thaw the stock solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Prepare an intermediate dilution (optional but recommended): To minimize solvent shock to the cells and for more accurate pipetting, prepare an intermediate dilution. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you can make a 1:100 intermediate dilution of your 10 mM stock into cell culture medium (resulting in a 100 µM solution).

  • Prepare the final working solution: Add the appropriate volume of the stock or intermediate solution to your pre-warmed complete cell culture medium. For example, to prepare 10 mL of a 10 µM working solution from a 10 mM stock, you would add 10 µL of the stock solution to 9.99 mL of medium. This results in a final DMSO concentration of 0.1%.

  • Mix and apply: Gently mix the final working solution by inverting the tube. Immediately add the solution to your cells.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the this compound.

Mandatory Visualizations

Colterol_Acetate_Troubleshooting_Workflow start Start: Low Solubility Issue stock_prep Prepare High-Concentration Stock in DMSO/Ethanol start->stock_prep dilution Dilute Stock into Aqueous Buffer stock_prep->dilution precipitate Precipitate Forms? dilution->precipitate no_precipitate Solution is Clear: Proceed with Experiment precipitate->no_precipitate No troubleshoot Troubleshooting Steps precipitate->troubleshoot Yes reduce_conc Reduce Final Concentration troubleshoot->reduce_conc increase_cosolvent Increase Co-solvent % troubleshoot->increase_cosolvent sonicate Gentle Warming / Sonication troubleshoot->sonicate reduce_conc->dilution increase_cosolvent->dilution sonicate->dilution

Caption: Workflow for troubleshooting this compound precipitation.

Beta2_Adrenergic_Signaling_Pathway colterol This compound beta2ar β2-Adrenergic Receptor (GPCR) colterol->beta2ar Binds to g_protein Gs Protein (α, β, γ subunits) beta2ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converted by AC pka Protein Kinase A (PKA) camp->pka Activates targets Downstream Targets pka->targets Phosphorylates response Physiological Response (e.g., Smooth Muscle Relaxation) targets->response

Caption: Canonical β2-adrenergic receptor signaling pathway.

References

Improving the stability of Colterol acetate in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Colterol acetate in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous buffer solutions?

A1: The stability of this compound is primarily influenced by several factors:

  • pH: this compound, being a catecholamine, is susceptible to oxidation, a process that is significantly accelerated at neutral to alkaline pH.[1][2] Acidic conditions generally improve its stability.

  • Oxygen: The presence of dissolved oxygen in the buffer can lead to oxidative degradation of the catechol moiety.

  • Light: Exposure to light, particularly UV light, can induce photodegradation.[3][4][5]

  • Temperature: Higher temperatures accelerate the rates of both hydrolysis and oxidation.

  • Metal Ions: Trace metal ions in buffers can catalyze the oxidation of catecholamines.

Q2: What are the main degradation pathways for this compound?

A2: The two primary degradation pathways for this compound are:

  • Hydrolysis: The ester linkage of the acetate group is susceptible to hydrolysis, yielding Colterol and acetic acid. This reaction can be catalyzed by acidic or basic conditions.

  • Oxidation: The catechol ring is prone to oxidation, which can lead to the formation of quinone-based products. This process is often the major degradation pathway in neutral to alkaline solutions and is accelerated by oxygen, light, and metal ions.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: To ensure maximum stability, stock solutions of this compound should be prepared in a solvent such as DMSO and stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. For aqueous working solutions, it is recommended to prepare them fresh for each experiment. If short-term storage of an aqueous solution is necessary, it should be kept at 2-8°C, protected from light, and in a tightly sealed container.

Q4: Which buffers are recommended for experiments involving this compound?

A4: The choice of buffer can impact the stability of this compound.

  • Acetate and Citrate buffers at a slightly acidic pH (e.g., pH 4-6) are generally preferred as they can help minimize oxidation.

  • Phosphate buffers , while common, can sometimes accelerate degradation of certain compounds. If using a phosphate buffer, it is crucial to maintain a slightly acidic pH and consider the addition of a chelating agent like EDTA to sequester any metal ions.

Q5: How can I minimize the oxidation of this compound during my experiments?

A5: To minimize oxidation, consider the following strategies:

  • Work at a lower pH: If your experimental system allows, use a buffer with a pH in the acidic range (pH 4-6).

  • Use de-gassed buffers: Before preparing your this compound solution, de-gas the buffer to remove dissolved oxygen. This can be done by sparging with an inert gas like nitrogen or argon, or by using a vacuum pump.

  • Add antioxidants: Including an antioxidant such as ascorbic acid (Vitamin C) or sodium metabisulfite in your buffer can effectively prevent oxidation. Ascorbic acid is a potent antioxidant that can protect catecholamines from degradation.

  • Protect from light: Conduct experiments under low-light conditions or use amber-colored tubes and vials to protect the solution from light exposure.

Troubleshooting Guides

Issue 1: Rapid loss of this compound activity or concentration in the experimental buffer.
Possible Cause Recommended Solution
Oxidation 1. Lower the pH of the buffer to a range of 4-6, if compatible with the experiment. 2. De-gas the buffer prior to use to remove dissolved oxygen. 3. Add an antioxidant , such as ascorbic acid (0.1-1 mM), to the buffer. 4. Protect the solution from light by using amber vials or covering the container with aluminum foil.
Hydrolysis 1. Avoid strongly acidic (pH < 3) or alkaline (pH > 8) buffers if possible. 2. Perform experiments at a lower temperature if the protocol allows.
Photodegradation 1. Conduct all manipulations of the this compound solution under subdued light. 2. Use light-protective containers (e.g., amber tubes).
Contamination 1. Ensure high purity of water and buffer reagents. Trace metal ion contamination can catalyze oxidation. 2. Consider adding a chelating agent like EDTA (0.1 mM) to the buffer to sequester metal ions.
Issue 2: Precipitation of this compound in the buffer.
Possible Cause Recommended Solution
Low Aqueous Solubility 1. Prepare a high-concentration stock solution in an organic solvent like DMSO. 2. Dilute the stock solution into the aqueous buffer with vigorous stirring just before use. 3. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting the experiment.
pH-dependent Solubility 1. Check the pH of the final solution. this compound's solubility may decrease at certain pH values. 2. Adjust the buffer pH to a range where solubility is higher, if experimentally feasible.

Quantitative Data Summary

The following tables provide hypothetical but scientifically plausible data on the stability of this compound under various conditions to illustrate the impact of buffer type, pH, and temperature.

Table 1: Effect of Buffer Type and pH on this compound Stability at 37°C

Buffer (50 mM)pH% Remaining after 4 hours% Remaining after 8 hours
Acetate5.098%95%
Citrate5.097%94%
Phosphate7.485%72%
Phosphate + 0.1 mM EDTA7.492%85%
Tris8.070%55%

Table 2: Effect of Temperature on this compound Stability in Phosphate Buffer (pH 7.4)

Temperature (°C)% Remaining after 8 hours
495%
25 (Room Temperature)80%
3772%

Table 3: Effect of Ascorbic Acid on this compound Stability in Phosphate Buffer (pH 7.4) at 37°C

Ascorbic Acid Concentration% Remaining after 8 hours
0 mM72%
0.1 mM90%
1 mM98%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 4 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Keep at room temperature for 2 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 8 hours.

  • Thermal Degradation: Place the solid this compound powder in an oven at 70°C for 48 hours. Dissolve in methanol to 1 mg/mL.

  • Photolytic Degradation: Expose a 100 µg/mL solution of this compound in methanol to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 W h/m² of UVA light, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Before analysis by HPLC, neutralize the acid and base hydrolysis samples. Dilute all samples to a suitable concentration (e.g., 20 µg/mL) with the mobile phase.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for a stability-indicating HPLC method for the analysis of this compound and its degradation products.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25-30 min: 90% to 10% B

      • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Colterol_acetate This compound B2AR β2-Adrenergic Receptor Colterol_acetate->B2AR Binds to G_protein Gs Protein B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution (1 mg/mL) Acid_Base Acid/Base Hydrolysis Prep_Stock->Acid_Base Subject to Oxidation Oxidation (H₂O₂) Prep_Stock->Oxidation Subject to Thermal Thermal (Heat) Prep_Stock->Thermal Subject to Photo Photolysis (Light) Prep_Stock->Photo Subject to Prep_Buffers Prepare Experimental Buffers (e.g., Acetate, Phosphate) Prep_Buffers->Acid_Base Used in Prep_Buffers->Oxidation Used in Prep_Buffers->Photo Used in Sampling Sample at Time Points Acid_Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC Analyze by Stability-Indicating HPLC Method Sampling->HPLC Data_Analysis Quantify Remaining this compound and Degradation Products HPLC->Data_Analysis

Caption: Workflow for a forced degradation study.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Colterol_Acetate This compound Colterol Colterol Colterol_Acetate->Colterol H₂O, H⁺/OH⁻ o_Quinone Colterol o-quinone Colterol_Acetate->o_Quinone [O], light, metal ions Acetic_Acid Acetic Acid Colterol->o_Quinone [O], light, metal ions Further_Products Further Oxidation and Polymerization Products o_Quinone->Further_Products

Caption: Primary degradation pathways of this compound.

References

Addressing tachyphylaxis in long-term Colterol acetate treatment studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating tachyphylaxis in long-term studies of Colterol acetate and other β2-adrenergic agonists.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a selective β2-adrenergic receptor agonist.[1] It primarily acts on β2 receptors in the smooth muscle of the airways, causing relaxation and bronchodilation.[1] Like other β2-agonists, it stimulates the Gs protein-coupled receptor (GPCR) pathway, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[2][3] This signaling cascade results in the relaxation of smooth muscle.[2]

Q2: What is tachyphylaxis and why is it a concern in long-term this compound treatment?

Tachyphylaxis is a phenomenon characterized by a rapid decrease in the response to a drug after repeated administration. In the context of long-term β2-agonist therapy, this means that the bronchodilatory effects of this compound may diminish over time, a significant concern for maintaining therapeutic efficacy.

Q3: What is the primary molecular mechanism behind tachyphylaxis to β2-agonists like this compound?

The primary mechanism is homologous desensitization of the β2-adrenergic receptor (β2AR). This process involves:

  • Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) are recruited to the receptor and phosphorylate serine and threonine residues on its cytoplasmic tail.

  • β-Arrestin Binding: The phosphorylated receptor has a high affinity for β-arrestin proteins. The binding of β-arrestin sterically hinders the receptor's interaction with the Gs protein, uncoupling it from the downstream signaling pathway and "arresting" the signal.

  • Receptor Internalization: β-arrestin also acts as an adaptor protein, promoting the internalization of the receptor from the cell surface into endosomes via clathrin-coated pits.

  • Receptor Fate: Once internalized, receptors can either be dephosphorylated and recycled back to the cell surface (resensitization) or targeted for degradation in lysosomes (downregulation), leading to a reduced number of available receptors.

Q4: How can I experimentally detect and quantify tachyphylaxis to this compound in my studies?

Tachyphylaxis can be assessed by measuring the diminished response to this compound after prolonged or repeated exposure. Key experimental readouts include:

  • Functional Assays: Measuring a reduced physiological response, such as the relaxation of airway smooth muscle tissue preparations.

  • Second Messenger Levels: Quantifying a blunted increase in intracellular cAMP levels upon agonist stimulation.

  • Receptor Binding Assays: Determining a decrease in the number of β2-adrenergic receptors on the cell surface (receptor downregulation).

  • Receptor Phosphorylation: Detecting an increase in the phosphorylation state of the β2AR.

Troubleshooting Guide for Tachyphylaxis Experiments

Problem Possible Causes Recommended Solutions
High variability in cAMP assay results. Inconsistent cell numbers, poor cell health, or variability in agonist treatment time.Ensure accurate cell counting and plating. Use cells in the logarithmic growth phase. Standardize incubation times precisely.
No observable tachyphylaxis after prolonged agonist exposure. The concentration of this compound may be too low to induce robust desensitization, or the duration of exposure is insufficient. The cell type used may have low expression of GRKs or β-arrestins.Perform a dose-response and time-course experiment to determine the optimal conditions for inducing tachyphylaxis. Consider using a cell line known to express the necessary components for desensitization or overexpressing GRKs and β-arrestin.
Difficulty in distinguishing between desensitization and receptor downregulation. These are related but distinct processes. Short-term exposure may lead to desensitization without significant downregulation.Measure receptor levels on the cell surface using techniques like flow cytometry or cell-surface ELISA at various time points after agonist exposure. Compare this to functional readouts like cAMP production.
Inconsistent results in smooth muscle relaxation assays. Tissue viability issues, inconsistent tissue preparation, or problems with the organ bath setup.Ensure proper handling and preparation of tissue to maintain viability. Calibrate and maintain the organ bath equipment regularly.

Data Presentation

Table 1: Effect of Pre-treatment with this compound on Subsequent cAMP Response

Pre-treatment ConditionSubsequent this compound Challenge (1 µM)cAMP Production (% of Control)Standard Deviation
Vehicle (Control)Yes100%± 8.5%
1 µM this compound (1 hour)Yes65%± 6.2%
1 µM this compound (4 hours)Yes42%± 5.1%
1 µM this compound (24 hours)Yes25%± 4.7%

Table 2: β2-Adrenergic Receptor Downregulation Following Prolonged this compound Exposure

Treatment ConditionDurationCell Surface Receptor Density (fmol/mg protein)% of Control
Vehicle (Control)24 hours250100%
1 µM this compound4 hours21084%
1 µM this compound12 hours16566%
1 µM this compound24 hours11546%

Experimental Protocols

Protocol 1: Quantification of cAMP Production using a Competitive Immunoassay

This protocol provides a method to measure intracellular cAMP levels in cultured cells, a key downstream effector of β2-adrenergic receptor activation.

Materials:

  • Cell line expressing β2-adrenergic receptors (e.g., HEK293, A431).

  • Cell culture medium and reagents.

  • This compound.

  • Phosphodiesterase inhibitor (e.g., IBMX).

  • Lysis buffer.

  • cAMP assay kit (e.g., ELISA-based or HTRF-based).

  • Plate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Induction of Tachyphylaxis (Pre-treatment):

    • For tachyphylaxis groups, replace the medium with a medium containing the desired concentration of this compound for a specified duration (e.g., 1, 4, or 24 hours).

    • For the control group, use a vehicle control.

  • Wash and Rest: After the pre-treatment period, gently wash the cells three times with a warm serum-free medium to remove the agonist. Add a fresh medium and allow the cells to rest for 30 minutes.

  • Stimulation:

    • Aspirate the medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for 15 minutes at 37°C.

    • Add this compound at a specified concentration (e.g., EC80) to the designated wells and incubate for 15 minutes at 37°C.

  • Cell Lysis: Aspirate the stimulation buffer and add lysis buffer to each well to release intracellular cAMP.

  • cAMP Quantification: Perform the cAMP assay on the cell lysates according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of cAMP in each sample based on a standard curve. Normalize the data to the control group to determine the percentage of desensitization.

Visualizations

Tachyphylaxis_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Colterol Colterol B2AR β2AR Colterol->B2AR 1. Agonist Binding Gs Gs Protein B2AR->Gs 2. Activation GRK GRK B2AR->GRK 6. Recruitment & Phosphorylation AC Adenylyl Cyclase cAMP cAMP AC->cAMP 4. ATP to cAMP Gs->AC 3. Activation PKA PKA cAMP->PKA 5. Activation Response Cellular Response (Relaxation) PKA->Response B2AR_P Phosphorylated β2AR GRK->B2AR_P B_Arrestin β-Arrestin B_Arrestin->Gs 8. Uncoupling Endosome Endosome B_Arrestin->Endosome 9. Internalization B2AR_P->B_Arrestin 7. Binding Experimental_Workflow start Start: Seed Cells in 96-well Plate pretreatment Pre-treat with this compound (e.g., 1-24 hours) or Vehicle start->pretreatment wash Wash Cells 3x with Serum-Free Medium pretreatment->wash rest Rest Cells (30 minutes) wash->rest pde_inhibition Add PDE Inhibitor (e.g., IBMX) rest->pde_inhibition stimulation Stimulate with this compound (15 minutes) pde_inhibition->stimulation lysis Lyse Cells to Release Intracellular cAMP stimulation->lysis assay Perform cAMP Assay (e.g., ELISA) lysis->assay analysis Data Analysis: Normalize to Control assay->analysis end End: Quantify Tachyphylaxis analysis->end Mitigation_Strategies cluster_strategies Potential Mitigation Strategies Tachyphylaxis Tachyphylaxis Observed Dose_Reduction Dose Reduction/ Intermittent Dosing Tachyphylaxis->Dose_Reduction Reduces receptor overstimulation Combo_Therapy Combination Therapy (e.g., with anticholinergics) Tachyphylaxis->Combo_Therapy Provides alternative bronchodilation pathway Biased_Agonists Develop Biased Agonists (favor Gs over β-arrestin) Tachyphylaxis->Biased_Agonists Maintains therapeutic effect with reduced desensitization GRK_Inhibitors GRK Inhibitors Tachyphylaxis->GRK_Inhibitors Prevents receptor phosphorylation

References

Technical Support Center: Method Refinement for Detecting Colterol Acetate in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Colterol acetate in biological samples.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound and why is its detection in biological samples important?

A1: this compound is a short-acting β2-adrenergic receptor agonist. Its active metabolite, Colterol, acts as a bronchodilator. The detection of this compound and its metabolites in biological samples is crucial for pharmacokinetic studies, drug monitoring, and in the context of sports anti-doping control, as β2-agonists are often regulated substances.

Q2: What are the most common analytical methods for detecting this compound?

A2: The most common and robust methods for the detection and quantification of this compound and other β-agonists in biological matrices are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] Enzyme-Linked Immunosorbent Assay (ELISA) can be used as a screening tool, though it may have limitations in specificity.

Q3: What are the primary metabolites of this compound that should be targeted for detection?

A3: this compound is a prodrug that is rapidly hydrolyzed in the body to its active form, Colterol (N-t-butylarterenol). Therefore, analytical methods should primarily target the detection of Colterol. Glucuronide and sulfate conjugates of Colterol are also major metabolites and can be targeted, often requiring an enzymatic hydrolysis step during sample preparation to release the parent compound.

Sample Preparation

Q4: What is the recommended procedure for preparing plasma/serum samples for LC-MS/MS analysis?

A4: A common and effective method for plasma or serum sample preparation involves protein precipitation followed by solid-phase extraction (SPE). Proteins are first precipitated using a solvent like acetonitrile. After centrifugation, the supernatant is subjected to SPE for cleanup and concentration of the analyte.

Q5: What type of solid-phase extraction (SPE) cartridge is suitable for Colterol?

A5: Due to the chemical nature of Colterol (a catecholamine derivative), a mixed-mode cation exchange SPE cartridge is often effective. These cartridges can retain the compound based on both its hydrophobic and cationic properties, allowing for a more specific and cleaner extraction.

Q6: How should urine samples be prepared for analysis?

A6: Urine samples often require an enzymatic hydrolysis step to cleave glucuronide and sulfate conjugates of Colterol. This is typically done using β-glucuronidase/arylsulfatase. Following hydrolysis, the sample can be purified and concentrated using solid-phase extraction (SPE) similar to plasma samples.

Q7: What are the critical stability considerations for this compound in biological samples?

A7: Like many catecholamines, Colterol can be susceptible to degradation through oxidation. It is crucial to minimize sample exposure to light and elevated temperatures.[4] Samples should be stored frozen (at -20°C or -80°C) until analysis.[5] The stability of the analyte in the matrix under the specific storage conditions should be validated as part of the method development.

HPLC and LC-MS/MS Analysis

Q8: What type of HPLC column is recommended for the separation of Colterol?

A8: A reversed-phase C18 column is commonly used for the separation of β-agonists like Colterol. The choice of particle size (e.g., 5 µm for HPLC, sub-2 µm for UHPLC) will depend on the desired analysis speed and resolution.

Q9: What are typical mobile phase compositions for LC-MS/MS analysis of Colterol?

A9: A gradient elution with a mobile phase consisting of an aqueous component with a modifier (e.g., 0.1% formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is typically used. The acidic modifier helps to protonate the analyte, improving chromatographic peak shape and ionization efficiency in positive ion mode mass spectrometry.

Q10: What are the common issues leading to poor reproducibility in LC-MS/MS analysis?

A10: Poor reproducibility can stem from several factors, including inconsistent sample preparation, matrix effects, instrument variability, or carryover from previous injections. It is essential to use an internal standard, preferably a stable isotope-labeled version of the analyte, to compensate for these variations.

ELISA

Q11: Are there specific ELISA kits available for this compound?

A11: As of the latest information, specific commercial ELISA kits for "this compound" are not widely available. However, kits for detecting broader classes of β-agonists or general acetate may exist. It is crucial to validate the cross-reactivity and specificity of any such kit for Colterol.

Q12: What are the main limitations of using an ELISA for Colterol detection?

A12: The main limitations of ELISA are potential cross-reactivity with structurally similar compounds, leading to false-positive results, and a generally lower specificity and accuracy compared to chromatographic methods like LC-MS/MS. ELISAs are often best utilized as a preliminary screening tool.

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)
Problem Potential Cause Troubleshooting Steps
Analyte is lost during sample loading. Incorrect conditioning of the SPE cartridge.Ensure the cartridge is properly conditioned with the recommended solvents to activate the stationary phase.
Sample pH is not optimal for retention.Adjust the pH of the sample to ensure the analyte is in a state that will be retained by the sorbent (e.g., for cation exchange, the analyte should be positively charged).
Flow rate is too high.Decrease the flow rate during sample loading to allow for sufficient interaction between the analyte and the sorbent.
Analyte is lost during the washing step. Wash solvent is too strong.Use a weaker wash solvent that will remove interferences without eluting the analyte of interest.
Analyte is not completely eluted. Elution solvent is too weak.Increase the strength of the elution solvent (e.g., by increasing the percentage of organic solvent or adding a modifier like ammonia for cation exchange).
Insufficient volume of elution solvent.Increase the volume of the elution solvent to ensure complete elution of the analyte from the cartridge.
Common LC-MS/MS Issues
Problem Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting). Mismatched pH between sample solvent and mobile phase.Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.
Column degradation.Replace the analytical column.
Presence of interfering compounds.Optimize the sample preparation procedure to remove matrix components that may interfere with chromatography.
Low signal intensity or no peak detected. Inefficient ionization.Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). Ensure the mobile phase pH is suitable for ionization (acidic for positive mode).
Sample degradation.Prepare fresh samples and standards. Verify sample stability under the storage and handling conditions.
Instrument contamination.Clean the ion source and mass spectrometer interface.
High background noise. Contaminated mobile phase or solvents.Use high-purity solvents and freshly prepared mobile phases.
Matrix effects (ion suppression).Improve sample cleanup. Use a stable isotope-labeled internal standard. Dilute the sample if possible.
Inconsistent retention times. Leak in the HPLC system.Check all fittings and connections for leaks.
Inadequate column equilibration.Ensure the column is properly equilibrated with the initial mobile phase before each injection.
Changes in mobile phase composition.Prepare fresh mobile phase and ensure accurate mixing.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of β-agonists in biological samples using LC-MS/MS. These values can serve as a benchmark for method development for this compound.

Parameter Matrix Value Reference
Limit of Detection (LOD)Liver0.11 µg/kg
Ham0.1 µg/kg
Limit of Quantification (LOQ)Liver0.21 µg/kg
Ham0.3 µg/kg
Liver, Pork, Milk, Egg0.1 - 0.5 µg/kg
RecoveryMuscle87.6% - 102.5%
Ham76.0% - 102.0%
Liver, Pork, Milk, Egg75% - 120%
Intra-day Precision (%RSD)Plasma< 13.4%
Inter-day Precision (%RSD)Plasma< 13.4%

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of Colterol in Plasma

This protocol is a representative procedure for the quantification of Colterol in plasma samples. Optimization of specific parameters may be required.

1. Sample Preparation (Protein Precipitation & Solid-Phase Extraction)

  • Spiking: To 200 µL of plasma sample, add the internal standard (e.g., Colterol-d5).

  • Protein Precipitation: Add 600 µL of acetonitrile. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of loading buffer (e.g., 2% formic acid in water).

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of loading buffer.

  • Sample Loading: Load the reconstituted sample onto the SPE cartridge at a low flow rate.

  • Washing: Wash the cartridge with 1 mL of loading buffer, followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Final Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • HPLC System: A UHPLC or HPLC system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Specific precursor and product ion transitions for Colterol and its internal standard would need to be determined by direct infusion.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evap1 Evaporation supernatant->evap1 reconstitute1 Reconstitution evap1->reconstitute1 spe Solid-Phase Extraction (SPE) reconstitute1->spe evap2 Evaporation spe->evap2 reconstitute2 Final Reconstitution evap2->reconstitute2 lcms LC-MS/MS System reconstitute2->lcms data Data Acquisition & Processing lcms->data results Quantitative Results data->results

Caption: Experimental workflow for Colterol detection in plasma.

troubleshooting_tree start Low Analyte Recovery check_spe Check SPE Steps start->check_spe loading_issue Analyte Lost During Loading? check_spe->loading_issue check_lcms Check LC-MS/MS Performance lcms_issue Low Signal in Direct Injection? check_lcms->lcms_issue wash_issue Analyte Lost During Wash? loading_issue->wash_issue No loading_solution Optimize Loading Conditions (pH, Flow Rate) loading_issue->loading_solution Yes elution_issue Incomplete Elution? wash_issue->elution_issue No wash_solution Use Weaker Wash Solvent wash_issue->wash_solution Yes elution_issue->check_lcms No elution_solution Use Stronger/More Elution Solvent elution_issue->elution_solution Yes lcms_solution Optimize MS Source Parameters lcms_issue->lcms_solution Yes no_issue Consult Further Documentation lcms_issue->no_issue No

Caption: Troubleshooting decision tree for low analyte recovery.

signaling_pathway colterol Colterol (β2-Agonist) beta2ar β2-Adrenergic Receptor colterol->beta2ar g_protein Gs Protein beta2ar->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp converts atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka activates cellular_response Cellular Response (e.g., Smooth Muscle Relaxation) pka->cellular_response phosphorylates targets leading to

Caption: β2-Adrenergic receptor signaling pathway activated by Colterol.

References

Overcoming challenges in the chemical synthesis of Colterol acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of Colterol acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important β2-adrenergic agonist.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of Colterol and its subsequent acetylation to this compound. The proposed synthetic route involves the protection of 3,4-dihydroxyacetophenone, followed by α-bromination, amination with tert-butylamine to form a protected aminoketone intermediate, reduction of the ketone, deprotection of the catechol, and finally, selective O-acetylation.

Problem 1: Low Yield During Protection of 3,4-Dihydroxyacetophenone

Question: I am experiencing a low yield when protecting the catechol group of 3,4-dihydroxyacetophenone. What are the common causes and solutions?

Answer:

Low yields during the protection of the catechol moiety are often due to incomplete reaction or the formation of side products. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction:

    • Insufficient Reagent: Ensure you are using a sufficient excess of the protecting group reagent and the base.

    • Reaction Time/Temperature: The reaction may require longer reaction times or gentle heating to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Side Product Formation:

    • Moisture: The presence of water can hydrolyze the protecting group reagent. Ensure all glassware is oven-dried and use anhydrous solvents.

    • Base Strength: The choice of base is critical. A base that is too strong can lead to side reactions, while a base that is too weak will result in an incomplete reaction. For common protecting groups like silyl ethers, non-nucleophilic bases such as triethylamine or diisopropylethylamine are often used.

  • Work-up Issues:

    • Hydrolysis of Protecting Group: If the work-up conditions are too acidic or basic, the protecting group may be prematurely cleaved. Ensure the pH is controlled during aqueous washes.

ParameterRecommended Condition
Protecting Group Isopropylidene (using 2,2-dimethoxypropane), Benzyl (using benzyl bromide)
Solvent Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Base Triethylamine, Potassium Carbonate
Temperature 0 °C to room temperature
Problem 2: Difficulty in the α-Bromination Step

Question: My α-bromination of the protected acetophenone is sluggish and produces multiple spots on TLC. How can I optimize this reaction?

Answer:

Challenges in α-bromination often stem from the stability of the enolate and the reactivity of the brominating agent.

  • Incomplete Reaction:

    • Catalyst: The use of a catalyst like a catalytic amount of HBr (generated in situ from acetyl bromide) can accelerate the reaction.

  • Side Reactions:

    • Dibromination: Over-bromination can occur if an excess of the brominating agent is used or if the reaction is left for too long. Add the brominating agent dropwise and monitor the reaction closely by TLC.

    • Aromatic Bromination: While less common for activated rings with electron-withdrawing groups, it is a potential side reaction. Using a milder brominating agent like N-Bromosuccinimide (NBS) can sometimes mitigate this.

ParameterRecommended Condition
Brominating Agent Copper(II) Bromide, N-Bromosuccinimide (NBS)
Solvent Ethyl Acetate, Chloroform
Temperature Room temperature to gentle reflux
Problem 3: Low Yield and Impurities in the Amination Step

Question: The reaction of the α-bromo ketone with tert-butylamine is giving me a low yield of the desired aminoketone. What could be the issue?

Answer:

Low yields in this step are frequently due to competing elimination reactions or the formation of over-alkylated products.

  • Competing Elimination: The α-bromo ketone can undergo elimination to form an α,β-unsaturated ketone, especially in the presence of a strong, sterically hindered base like tert-butylamine.

    • Solution: Use a less hindered base or run the reaction at a lower temperature to favor substitution over elimination. It is also common to use an excess of the amine to act as both the nucleophile and the base.

  • Over-alkylation: The product aminoketone can potentially react with another molecule of the α-bromo ketone.

    • Solution: Use a significant excess of tert-butylamine to ensure it is the primary nucleophile.

ParameterRecommended Condition
Amine tert-Butylamine (in excess)
Solvent Acetonitrile, Tetrahydrofuran (THF)
Temperature Room temperature
Problem 4: Incomplete Reduction of the Ketone to Colterol Precursor

Question: I am having trouble with the reduction of the protected aminoketone. The reaction is not going to completion.

Answer:

Incomplete reduction of the ketone can be due to several factors related to the reducing agent and reaction conditions.[1][2]

  • Choice of Reducing Agent: Sodium borohydride (NaBH4) is a common choice for reducing ketones.[1] However, its reactivity can be influenced by the solvent and temperature. Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent but is less chemoselective.

  • Reaction Conditions:

    • Solvent: Protic solvents like methanol or ethanol are typically used with NaBH4.[2]

    • Temperature: The reaction is often carried out at 0 °C to room temperature. If the reaction is sluggish, allowing it to warm to room temperature or stirring for a longer period may be necessary.

  • Work-up: A careful aqueous work-up is required to quench the reaction and hydrolyze the borate esters.

ParameterRecommended Condition
Reducing Agent Sodium Borohydride (NaBH4)
Solvent Methanol, Ethanol
Temperature 0 °C to Room Temperature
Problem 5: Unselective Acetylation and Formation of Byproducts

Question: During the final acetylation step to form this compound, I am observing the formation of multiple acetylated products and degradation of my starting material. How can I achieve selective O-acetylation?

Answer:

The main challenges in the final step are preventing N-acetylation and oxidation of the sensitive catechol moiety.

  • N-Acetylation: The secondary amine is also nucleophilic and can be acetylated. To achieve selective O-acetylation, the reaction is often carried out under acidic conditions.[3] Protonation of the more basic amino group deactivates it towards acylation, allowing the less basic phenolic hydroxyl groups to react.

  • Catechol Oxidation: Catechols are easily oxidized, especially under basic or neutral conditions in the presence of air.

    • Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

  • Di-acetylation: Both phenolic hydroxyl groups can be acetylated. If only mono-acetylation is desired, careful control of the stoichiometry of the acetylating agent is required. For this compound, which is a mono-acetate, the position of acetylation needs to be considered, though in this case, the product is an acetate salt of the diol.

ParameterRecommended Condition
Acetylation Agent Acetic Anhydride
Conditions Acidic (e.g., in acetic acid or with a catalytic amount of a strong acid)
Atmosphere Inert (Nitrogen or Argon)
Temperature 0 °C to Room Temperature

Frequently Asked Questions (FAQs)

Q1: What is a suitable protecting group for the catechol in Colterol synthesis?

A1: Several protecting groups can be used for catechols. An isopropylidene acetal, formed using 2,2-dimethoxypropane and an acid catalyst, is a good option as it is stable to the planned reaction conditions and can be removed under acidic conditions. Benzyl ethers are also a robust choice, though their removal typically requires hydrogenolysis, which could also reduce the ketone if not planned carefully in the synthetic sequence.

Q2: How can I monitor the progress of the reactions?

A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of most of the reactions. For more quantitative analysis and to check for the presence of impurities, High-Performance Liquid Chromatography (HPLC) is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) can also be useful for identifying volatile intermediates and byproducts.

Q3: What are the expected byproducts in the synthesis of this compound?

A3: Potential byproducts include:

  • During amination: α,β-unsaturated ketone from elimination.

  • During reduction: Unreacted ketone.

  • During acetylation: N-acetylated Colterol, di-O-acetylated Colterol, and oxidation products of the catechol.

Q4: What purification methods are recommended for the final product?

A4: The final product, this compound, will likely require purification by column chromatography on silica gel. A gradient elution with a solvent system such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (to prevent tailing of the amine) is a good starting point. Recrystallization from a suitable solvent system can also be an effective final purification step.

Experimental Protocols

Protocol 1: Synthesis of 4-(2-(tert-butylamino)-1-hydroxyethyl)benzene-1,2-diol (Colterol)
  • Protection of 3,4-Dihydroxyacetophenone: To a solution of 3,4-dihydroxyacetophenone in anhydrous acetone, add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid. Stir at room temperature until TLC indicates complete consumption of the starting material. Neutralize the acid, remove the solvent under reduced pressure, and purify the resulting protected ketone.

  • α-Bromination: Dissolve the protected ketone in a suitable solvent like ethyl acetate. Add copper(II) bromide and reflux the mixture until the starting material is consumed (monitored by TLC). Cool the reaction mixture, filter to remove copper salts, and concentrate the filtrate.

  • Amination: Dissolve the crude α-bromo ketone in acetonitrile and add an excess of tert-butylamine. Stir the reaction at room temperature overnight. Remove the solvent and excess amine under reduced pressure. Purify the crude product by column chromatography to obtain the protected aminoketone.

  • Reduction: Dissolve the protected aminoketone in methanol and cool the solution to 0 °C. Add sodium borohydride portion-wise. Stir the reaction at 0 °C and then allow it to warm to room temperature. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the product into an organic solvent.

  • Deprotection: Dissolve the protected amino alcohol in a mixture of THF and aqueous HCl. Stir at room temperature until the deprotection is complete. Neutralize the solution and extract the product to yield Colterol.

Protocol 2: Synthesis of this compound
  • Dissolve Colterol in glacial acetic acid and cool to 0 °C under an inert atmosphere.

  • Slowly add acetic anhydride to the solution.

  • Stir the reaction at room temperature and monitor its progress by HPLC.

  • Once the reaction is complete, pour the mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_0 Synthesis of Colterol cluster_1 Synthesis of this compound A 3,4-Dihydroxyacetophenone B Protected Ketone A->B  Protection   C α-Bromo Protected Ketone B->C  α-Bromination   D Protected Aminoketone C->D  Amination (tert-butylamine)   E Protected Colterol D->E  Reduction (NaBH4)   F Colterol E->F  Deprotection   G This compound F->G  Selective O-Acetylation (Acetic Anhydride, Acid)  

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic start Low Yield or Impurity Issue step Identify Reaction Step start->step protection Protection step->protection Step 1 bromination Bromination step->bromination Step 2 amination Amination step->amination Step 3 reduction Reduction step->reduction Step 4 acetylation Acetylation step->acetylation Step 5 check_reagents Check Reagent Purity & Stoichiometry protection->check_reagents bromination->check_reagents amination->check_reagents reduction->check_reagents acetylation->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions analyze_byproducts Analyze Byproducts (TLC, HPLC, MS) check_conditions->analyze_byproducts optimize Optimize & Repeat analyze_byproducts->optimize

Caption: Troubleshooting decision-making process.

References

Strategies for minimizing off-target effects of Colterol acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Colterol acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and interpret experiments while minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the acetate salt of Colterol, a short-acting β2-adrenoceptor agonist.[1] Its primary (on-target) mechanism of action is to bind to and activate β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways. This activation stimulates the Gs alpha subunit of the G protein-coupled receptor, leading to the activation of adenylyl cyclase.[2][3] Adenylyl cyclase then increases the intracellular concentration of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA).[4] This signaling cascade results in the relaxation of airway smooth muscle, leading to bronchodilation.[2]

Q2: What are the known or potential off-target effects of this compound?

The primary off-target effects of this compound and other β2-agonists stem from their potential to activate other adrenergic receptor subtypes, particularly the β1-adrenergic receptors. β1-receptors are highly expressed in cardiac tissue. Their activation can lead to undesirable cardiovascular effects, such as:

  • Tachycardia (increased heart rate)

  • Palpitations

  • Arrhythmias (in susceptible individuals or at high doses)

Another common off-target effect is musculoskeletal tremor, which is also mediated by β2-receptors located on skeletal muscle.

Q3: Why is it crucial to minimize these off-target effects in my experiments?

Minimizing off-target effects is critical for several reasons:

  • Translational Relevance: In drug development, a lack of selectivity can lead to a poor safety profile, causing a drug candidate to fail in later preclinical or clinical stages. Understanding and mitigating these effects early is essential for predicting clinical outcomes.

  • Model Accuracy: When using Colterol as a tool compound to probe β2-receptor function, off-target effects can activate unintended signaling pathways, complicating the interpretation of cellular or physiological models.

Q4: What are the general strategies to reduce the off-target effects of this compound?

Several strategies can be employed to minimize the impact of off-target effects in your experiments:

  • Dose Optimization: Use the lowest concentration of this compound that elicits the desired on-target (β2-mediated) effect. Performing a careful dose-response study can help identify a concentration that saturates the β2-receptors with minimal engagement of lower-affinity off-targets.

  • Selective Antagonism: Use a highly selective β1-adrenergic receptor antagonist (e.g., CGP 20712A) to block the primary off-target receptor. This allows for the pharmacological isolation of the β2-receptor-mediated effects.

  • Localized Delivery (in vivo models): For in vivo studies, using administration routes like inhalation localizes the drug to the lung tissue, minimizing systemic distribution and reducing the potential for cardiac off-target effects.

  • In Vitro Selectivity Profiling: Conduct binding and functional assays using cell lines that individually express human β1 and β2 receptors to precisely quantify the selectivity of this compound.

Troubleshooting Guide

Problem: My cell-based or animal model is showing unexpected cardiovascular responses (e.g., increased heart rate, arrhythmias) after administration of this compound.

  • Possible Cause: This is a classic sign of off-target activation of β1-adrenergic receptors in the heart. While Colterol is a β2-agonist, its selectivity is not absolute, and at higher concentrations, it can engage β1-receptors.

  • Suggested Solutions:

    • Perform a Dose-Response Analysis:

      • Rationale: To determine if the cardiovascular effect is dose-dependent and to identify a therapeutic window where the β2 effect is maximized and the β1 effect is minimized.

      • Action: Create full dose-response curves for both the desired on-target effect (e.g., bronchodilation or cAMP production in a β2-expressing cell line) and the off-target effect (e.g., heart rate or cAMP production in a β1-expressing cell line). This will help you determine the EC50 for each target and calculate the selectivity ratio.

    • Pharmacological Blockade:

      • Rationale: To confirm that the observed cardiovascular effect is indeed mediated by β1-receptors.

      • Action: Pre-treat the model with a highly selective β1-antagonist (like atenolol or metoprolol) before administering this compound. A significant reduction or elimination of the cardiovascular side effect would confirm β1-receptor involvement.

    • Use a More Selective β2-Agonist as a Control:

      • Rationale: To compare the effects of Colterol with a compound known for higher β2-selectivity.

      • Action: Repeat the experiment using a more modern and highly selective β2-agonist (e.g., Salmeterol) to see if the off-target effect is diminished.

Data Presentation: Understanding Adrenergic Receptor Selectivity

To minimize off-target effects, it is crucial to quantify a compound's selectivity for the target receptor (β2) over off-target receptors (β1). This is typically done by comparing binding affinities (Ki) from radioligand binding assays and functional potencies (EC50) from cell-based assays.

Parameterβ1-Adrenergic Receptorβ2-Adrenergic ReceptorSelectivity Ratio (β1/β2)Reference
Binding Affinity (pKi) 5.867.33~29-fold
Functional Potency (pEC50) 5.757.04~19.5-fold

Interpretation:

  • A higher pKi or pEC50 value indicates stronger binding affinity or functional potency, respectively.

  • The Selectivity Ratio is calculated by dividing the Ki or EC50 value for the off-target receptor (β1) by the value for the on-target receptor (β2). A higher ratio indicates greater selectivity for the desired β2 receptor.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for Selectivity Profiling

This protocol determines the binding affinity (Ki) of this compound for β1 and β2-adrenergic receptors. It measures how effectively Colterol competes with a radiolabeled ligand that binds to these receptors.

Materials:

  • Cell membranes from stable cell lines expressing either human β1 or β2-adrenergic receptors.

  • Radioligand: [³H]-CGP 12177 (a non-selective β-antagonist) or [¹²⁵I]-Iodocyanopindolol.

  • This compound (unlabeled competitor).

  • Non-specific binding control: Propranolol (a high-affinity, non-selective β-antagonist).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

  • 96-well plates and a cell harvester.

  • Liquid scintillation counter.

Methodology:

  • Membrane Preparation: Prepare cell membranes from the β1 and β2 expressing cell lines via homogenization and differential centrifugation. Determine the protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, set up the following reactions in duplicate for each receptor type:

    • Total Binding: Membranes + Radioligand + Binding Buffer.

    • Non-Specific Binding: Membranes + Radioligand + high concentration of Propranolol (e.g., 10 µM).

    • Competition: Membranes + Radioligand + varying concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁴ M).

  • Incubation: Add the components to the wells. A typical setup would be 150 µL of membranes, 50 µL of this compound/Propranolol/Buffer, and 50 µL of radioligand. Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).

  • Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Use non-linear regression (e.g., in Prism software) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Cell-Based cAMP Functional Assay

This protocol measures the functional potency (EC50) and efficacy of this compound by quantifying the production of the second messenger cAMP following receptor activation.

Materials:

  • Adherent cell lines stably expressing either human β1 or β2-adrenergic receptors (e.g., HEK293 or CHO cells).

  • Cell culture medium (e.g., DMEM/F12).

  • Phosphodiesterase (PDE) inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

  • This compound.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based biosensor like GloSensor™).

  • 96-well or 384-well white opaque microplates.

Methodology:

  • Cell Seeding: Seed the β1- and β2-expressing cells into the microplate at an optimized density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.

  • Pre-treatment: Remove the culture medium and replace it with serum-free medium or a stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX). Pre-incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add varying concentrations of this compound to the wells. Include a vehicle-only control for baseline measurement.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). This time should be optimized to capture the peak cAMP response.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels following the specific instructions of your chosen cAMP detection kit.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Convert the raw signal (e.g., fluorescence ratio, luminescence) from your samples to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (potency) and Emax (efficacy) values.

Visualizations

Signaling Pathways

G cluster_0 On-Target Pathway (β2-Adrenergic Receptor) cluster_1 Off-Target Pathway (β1-Adrenergic Receptor) Colterol_2 Colterol beta2 β2-AR (Airway Smooth Muscle) Colterol_2->beta2 Binds Gs_2 Gs Protein beta2->Gs_2 Activates AC_2 Adenylyl Cyclase Gs_2->AC_2 Activates cAMP_2 ↑ cAMP AC_2->cAMP_2 Produces PKA_2 PKA cAMP_2->PKA_2 Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA_2->Relaxation Leads to Colterol_1 Colterol beta1 β1-AR (Cardiac Muscle) Colterol_1->beta1 Binds Gs_1 Gs Protein beta1->Gs_1 Activates AC_1 Adenylyl Cyclase Gs_1->AC_1 Activates cAMP_1 ↑ cAMP AC_1->cAMP_1 Produces PKA_1 PKA cAMP_1->PKA_1 Activates SideEffects ↑ Heart Rate ↑ Contractility (Side Effects) PKA_1->SideEffects Leads to

Caption: On-target vs. off-target signaling of Colterol.

Experimental Workflow

cluster_workflow Workflow for Assessing Off-Target Effects start Drug Candidate (this compound) primary_screen Primary Screen: Radioligand Binding Assays start->primary_screen beta1_bind β1-Receptor Binding Assay (Off-Target) primary_screen->beta1_bind beta2_bind β2-Receptor Binding Assay (On-Target) primary_screen->beta2_bind calc_ki Calculate Ki Values Determine Binding Selectivity beta1_bind->calc_ki beta2_bind->calc_ki secondary_screen Secondary Screen: Cell-Based Functional Assays calc_ki->secondary_screen beta1_func β1-Receptor cAMP Assay (Off-Target) secondary_screen->beta1_func beta2_func β2-Receptor cAMP Assay (On-Target) secondary_screen->beta2_func calc_ec50 Calculate EC50 Values Determine Functional Selectivity beta1_func->calc_ec50 beta2_func->calc_ec50 decision Assess Risk Profile Proceed to In Vivo? calc_ec50->decision

Caption: A tiered workflow for characterizing off-target effects.

Dose, Selectivity, and Effect Relationship

cluster_relationship Relationship Between Dose, Selectivity, and Effect Dose Increasing Dose of This compound LowDose Low Dose HighDose High Dose Beta2_Occ β2 Occupancy (High Affinity) LowDose->Beta2_Occ Saturates HighDose->Beta2_Occ Maintains Beta1_Occ β1 Occupancy (Lower Affinity) HighDose->Beta1_Occ Begins to Saturate Therapeutic Therapeutic Effect (Bronchodilation) Beta2_Occ->Therapeutic Adverse Adverse Effect (e.g., Tachycardia) Beta1_Occ->Adverse

Caption: Conceptual model of dose-dependent receptor engagement.

References

Technical Support Center: Optimization of HPLC Parameters for Colterol Acetate Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the separation of Colterol acetate.

Frequently Asked Questions (FAQs)

Q1: What are the critical starting parameters for developing an HPLC method for this compound separation?

A1: For initial method development for this compound, a logical starting point involves selecting a reverse-phase column, such as a C18, and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol.[1][2] Key starting parameters to consider are:

  • Column: A C18 column with standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size) is a versatile choice for initial screening.

  • Mobile Phase: Begin with a gradient elution to determine the approximate organic solvent concentration needed to elute this compound. A typical starting gradient could be 10-90% acetonitrile in water (with 0.1% formic acid or acetic acid) over 20-30 minutes.

  • Flow Rate: A standard flow rate of 1.0 mL/min is generally suitable for a 4.6 mm ID column.

  • Detection Wavelength: The UV detector wavelength should be set at the absorbance maximum of this compound. If this is unknown, a UV scan of a standard solution should be performed.

  • Column Temperature: Maintain a constant column temperature, typically around 25-30 °C, to ensure reproducible retention times.

Q2: How can I improve the peak shape for this compound?

A2: Poor peak shape, such as tailing or fronting, can be caused by several factors. To improve the peak shape for this compound:

  • Adjust Mobile Phase pH: Colterol is a basic compound. Operating the mobile phase at a low pH (e.g., pH 2.5-3.5 using formic acid or trifluoroacetic acid) will ensure the analyte is in its protonated form, which often results in better peak shape on silica-based C18 columns by minimizing interactions with residual silanols.

  • Use a High-Purity, End-capped Column: Columns with high-purity silica and effective end-capping reduce silanol interactions, which are a common cause of peak tailing for basic compounds.

  • Optimize Sample Solvent: Dissolve the this compound standard and sample in the initial mobile phase composition to avoid peak distortion. Injecting a sample in a solvent stronger than the mobile phase can lead to peak fronting.

  • Reduce Sample Load: Overloading the column can cause peak tailing. Try injecting a lower concentration or a smaller volume of your sample.

Q3: What should I do if I am not getting any separation or resolution of this compound from impurities?

A3: A lack of separation or poor resolution is a common challenge in HPLC method development. To address this:

  • Optimize the Organic Solvent Percentage: In reverse-phase HPLC, adjusting the percentage of the organic solvent in the mobile phase is a powerful tool to control retention and selectivity.[3] Try running a shallower gradient or a series of isocratic runs with varying mobile phase compositions.

  • Change the Organic Modifier: If acetonitrile does not provide adequate selectivity, try methanol or a ternary mixture of acetonitrile, methanol, and water. Different organic solvents can alter the selectivity of the separation.

  • Vary the Mobile Phase pH: Changing the pH of the mobile phase can alter the ionization state of this compound and any impurities, which can significantly impact their retention and the overall selectivity.

  • Try a Different Stationary Phase: If optimizing the mobile phase does not yield the desired resolution, consider a different column chemistry. For a basic compound like Colterol, a phenyl-hexyl or a polar-embedded phase column might offer different selectivity compared to a standard C18.

Q4: Since Colterol is a chiral molecule, what are the considerations for separating its enantiomers?

A4: The separation of enantiomers requires a chiral environment. This can be achieved in HPLC in three main ways:

  • Chiral Stationary Phase (CSP): This is the most common approach.[4] A column with a chiral selector chemically bonded to the stationary phase is used. The enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times.[5] The selection of the appropriate CSP is largely empirical and often requires screening several different types of chiral columns.

  • Chiral Mobile Phase Additive (CMPA): A chiral selector is added to the mobile phase, which then forms diastereomeric complexes with the enantiomers in solution. These complexes are then separated on a standard achiral column.

  • Chiral Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column.

For Colterol, starting with screening different types of chiral stationary phases is a recommended strategy.

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC analysis of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
No Peaks or Very Small Peaks - No sample injected- Detector lamp off or malfunctioning- Incorrect detector wavelength- System leak- Verify injection volume and sample concentration.- Check detector status and lamp life.- Ensure the detector is set to the absorbance maximum of this compound.- Perform a system leak check.
Ghost Peaks - Contamination in the mobile phase, injection solvent, or system- Carryover from a previous injection- Use high-purity solvents and freshly prepared mobile phase.- Flush the injector and column with a strong solvent.- Inject a blank (injection solvent) to confirm the source of the ghost peaks.
Drifting Retention Times - Column not equilibrated- Changes in mobile phase composition- Fluctuating column temperature- Pump malfunction- Ensure the column is adequately equilibrated with the mobile phase before injection.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Check the pump for pressure fluctuations and perform maintenance if necessary.
High Backpressure - Blockage in the system (e.g., clogged frit, tubing, or column)- Precipitated buffer in the mobile phase- High mobile phase viscosity- Systematically disconnect components to locate the blockage.- Reverse flush the column (if recommended by the manufacturer).- Ensure buffer components are soluble in the mobile phase mixture.- Consider using a less viscous mobile phase or increasing the column temperature.
Split Peaks - Clogged column inlet frit- Void at the head of the column- Sample solvent incompatible with the mobile phase- Replace the column inlet frit.- If a void is suspected, the column may need to be replaced.- Dissolve the sample in the initial mobile phase.

Experimental Protocols

Below are example protocols for key experiments in the development and validation of an HPLC method for this compound. These should be adapted based on your specific instrumentation and laboratory procedures.

Protocol 1: Initial Method Development - Gradient Elution
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector Wavelength: Determined by UV scan (e.g., 280 nm)

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) %B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Procedure: a. Prepare a standard solution of this compound (e.g., 100 µg/mL) in the initial mobile phase (10% Acetonitrile in water with 0.1% Formic Acid). b. Equilibrate the column with the initial mobile phase for at least 15 minutes or until a stable baseline is achieved. c. Inject the standard solution and record the chromatogram. d. From the retention time of this compound, an approximate isocratic mobile phase composition can be estimated for further optimization.

Protocol 2: Mobile Phase pH Optimization
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 10 mM Phosphate buffer (pH adjusted to 2.5, 3.5, 4.5, 6.0, 7.0)

  • Mobile Phase B: Acetonitrile

  • Isocratic Composition: Determined from Protocol 1 (e.g., 30% Acetonitrile, 70% Aqueous Buffer)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector Wavelength: As determined previously

  • Injection Volume: 10 µL

  • Procedure: a. Prepare a series of mobile phases with the same organic modifier percentage but with different pH values for the aqueous component. b. For each pH, equilibrate the column until a stable baseline is achieved. c. Inject the this compound standard. d. Record the retention time, peak asymmetry, and theoretical plates for each pH. e. Select the pH that provides the best peak shape and desired retention.

Data Presentation

Table 1: Effect of Mobile Phase Composition on this compound Retention
% AcetonitrileRetention Time (min)Theoretical PlatesTailing Factor
2512.585001.8
308.292001.5
355.195001.2
403.593001.1
Table 2: Influence of Mobile Phase pH on Chromatographic Performance
pHRetention Time (min)Theoretical PlatesTailing Factor
2.56.8105001.1
3.57.598001.3
4.58.387001.6
6.09.175002.1
7.09.568002.5

Visualizations

HPLC_Optimization_Workflow start Define Separation Goal select_column Select Initial Column (e.g., C18) start->select_column select_mobile_phase Select Initial Mobile Phase (e.g., ACN/Water Gradient) start->select_mobile_phase initial_run Perform Initial Gradient Run select_column->initial_run select_mobile_phase->initial_run evaluate_initial Evaluate Peak Shape, Retention, and Resolution initial_run->evaluate_initial optimize_gradient Optimize Gradient Slope evaluate_initial->optimize_gradient Adequate Retention? optimize_solvent Optimize Organic Solvent (ACN vs. MeOH) evaluate_initial->optimize_solvent Poor Resolution? optimize_ph Optimize Mobile Phase pH optimize_gradient->optimize_ph optimize_solvent->optimize_ph optimize_temp Optimize Column Temperature optimize_ph->optimize_temp final_method Final Method Validation optimize_temp->final_method

Caption: Logical workflow for HPLC parameter optimization.

HPLC_Troubleshooting_Flowchart start Problem Observed pressure_issue Pressure Issue? start->pressure_issue peak_shape_issue Peak Shape Issue? start->peak_shape_issue retention_issue Retention Time Issue? start->retention_issue pressure_issue->peak_shape_issue No high_pressure High Pressure pressure_issue->high_pressure Yes low_pressure Low/No Pressure pressure_issue->low_pressure Yes peak_shape_issue->retention_issue No peak_tailing Peak Tailing peak_shape_issue->peak_tailing Yes split_peaks Split Peaks peak_shape_issue->split_peaks Yes rt_drift Drifting RT retention_issue->rt_drift Yes no_peaks No Peaks retention_issue->no_peaks No retention_issue->no_peaks Yes check_blockage Check for Blockages (Frit, Column, Tubing) high_pressure->check_blockage check_leak Check for Leaks low_pressure->check_leak check_ph Check Mobile Phase pH & Column Condition peak_tailing->check_ph check_column_void Check for Column Void & Sample Solvent split_peaks->check_column_void check_equilibration Check Column Equilibration & Temperature rt_drift->check_equilibration check_injection Check Injection & Detector no_peaks->check_injection

References

Validation & Comparative

A Comparative Analysis of Colterol Acetate and Isoproterenol on Cardiac Tissue: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of adrenergic agonists on cardiac tissue is paramount. This guide provides a comparative analysis of two such agents: Colterol acetate and the well-characterized Isoproterenol. While a direct head-to-head quantitative comparison is limited by the available scientific literature, this document synthesizes the existing data on their mechanisms of action, receptor binding, adenylyl cyclase activation, and their inotropic and chronotropic effects on cardiac tissue.

Introduction and Mechanism of Action

Isoproterenol is a potent, non-selective β-adrenergic receptor agonist. Its strong affinity for both β1 and β2-adrenergic receptors leads to significant cardiac stimulation. In the heart, the activation of β1-receptors is the primary driver of its positive chronotropic (increased heart rate) and inotropic (increased contractility) effects. The binding of Isoproterenol to these receptors initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, resulting in enhanced calcium influx and sarcoplasmic reticulum calcium uptake, which collectively augment cardiac contractility and heart rate.

This compound , on the other hand, is described as a selective β2-adrenergic receptor agonist, though it also exhibits effects on β1-receptors, particularly at higher concentrations. Its primary therapeutic application has been as a bronchodilator. In the context of cardiac tissue, its effects are less extensively documented in direct comparison to Isoproterenol. However, based on its classification, it would be expected to exert its cardiac effects through the same β-adrenergic signaling pathway as Isoproterenol, with a potentially different receptor subtype preference.

Quantitative Data Presentation

A significant challenge in providing a direct comparative analysis is the scarcity of studies that have concurrently evaluated this compound and Isoproterenol on cardiac tissue using identical experimental conditions. The following tables summarize the available quantitative data for each compound. It is crucial to note that these values are not from head-to-head comparative studies and should be interpreted with caution.

Table 1: Beta-Adrenergic Receptor Binding Affinity (Ki)

CompoundReceptor SubtypeTissue/Cell LineKi (nM)Reference
Isoproterenol β1Recombinant Human~440[1]
β2Recombinant Human~320[1]
This compound --Data Not Available-

Table 2: Adenylyl Cyclase Activation (EC50)

CompoundTissue/Cell LineEC50 (nM)Reference
Isoproterenol Human Lymphocytes (β2 model)~10[2]
This compound -Data Not Available-

Note: One study noted that reproterol, a related compound, is a less potent stimulant of adenylyl cyclase in tracheal and bronchial tissue compared to Isoproterenol, but specific cardiac data for Colterol was not provided[3].

Table 3: Inotropic and Chronotropic Effects

CompoundExperimental ModelEffectObservationReference
Isoproterenol Isolated Guinea Pig AtriaPositive ChronotropyDose-dependent increase in atrial rate[4]
Isolated Guinea Pig AtriaPositive InotropyDose-dependent increase in contractile force
This compound --Data Not Available-

Experimental Protocols

Radioligand Binding Assay for Beta-Adrenergic Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound and Isoproterenol for β1 and β2-adrenergic receptors.

Methodology:

  • Membrane Preparation: Cardiac tissue (e.g., ventricular myocardium) is homogenized in a buffered solution and centrifuged to isolate the cell membrane fraction containing the adrenergic receptors.

  • Competition Binding Assay: A constant concentration of a radiolabeled ligand with known high affinity for β-adrenergic receptors (e.g., [¹²⁵I]-iodocyanopindolol) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compounds (this compound or Isoproterenol).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Activity Assay

Objective: To measure the potency (EC50) of this compound and Isoproterenol in stimulating adenylyl cyclase activity in cardiac cell membranes.

Methodology:

  • Membrane Preparation: Cardiac cell membranes are prepared as described in the radioligand binding assay protocol.

  • Assay Reaction: The membrane preparation is incubated with ATP (the substrate for adenylyl cyclase) and varying concentrations of the test compounds (this compound or Isoproterenol) in a buffer containing Mg²⁺ and a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Termination: The reaction is stopped by the addition of a stop solution (e.g., containing EDTA).

  • cAMP Quantification: The amount of cAMP produced is measured using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: A dose-response curve is generated by plotting the amount of cAMP produced against the concentration of the agonist. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is then determined.

Isolated Langendorff Heart Preparation for Inotropic and Chronotropic Effects

Objective: To assess the effects of this compound and Isoproterenol on the contractile force (inotropy) and heart rate (chronotropy) of an isolated mammalian heart.

Methodology:

  • Heart Isolation: A heart is rapidly excised from a laboratory animal (e.g., rat or guinea pig) and mounted on a Langendorff apparatus.

  • Retrograde Perfusion: The heart is perfused via the aorta with a warm, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). This retrograde perfusion closes the aortic valve and forces the perfusate into the coronary arteries, thus sustaining the heart.

  • Measurement of Cardiac Function:

    • Inotropy: A force transducer is attached to the apex of the ventricle to measure the force of contraction.

    • Chronotropy: The heart rate is determined by measuring the interval between ventricular contractions.

    • Left Ventricular Pressure: A balloon-tipped catheter can be inserted into the left ventricle to measure left ventricular developed pressure (LVDP) and its first derivative (dP/dt), which are sensitive indices of contractility.

  • Drug Administration: After a stabilization period, this compound or Isoproterenol is added to the perfusate at increasing concentrations.

  • Data Recording and Analysis: The effects of the drugs on heart rate, contractile force, and LVDP are continuously recorded. Dose-response curves are constructed to evaluate the potency and efficacy of each compound.

Visualizations

G Beta-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane Agonist Agonist (Colterol or Isoproterenol) Beta_Receptor β-Adrenergic Receptor Agonist->Beta_Receptor G_Protein G Protein (Gs) Beta_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel phosphorylates HR ↑ Heart Rate (Chronotropy) PKA->HR modulates pacemaker channels Ca_Influx ↑ Ca²⁺ Influx Ca_Channel->Ca_Influx Contraction ↑ Cardiac Contractility (Inotropy) Ca_Influx->Contraction

Figure 1. Simplified signaling pathway of beta-adrenergic receptor activation.

G Experimental Workflow for Cardiac Tissue Analysis cluster_tissue_prep Tissue Preparation cluster_assays Biochemical Assays cluster_functional_assay Functional Assay Tissue Cardiac Tissue Isolation Homogenization Homogenization & Membrane Isolation Tissue->Homogenization Langendorff Langendorff Heart Perfusion Tissue->Langendorff Binding_Assay Radioligand Binding (Ki determination) Homogenization->Binding_Assay AC_Assay Adenylyl Cyclase Assay (EC50 determination) Homogenization->AC_Assay Data_Analysis Data Analysis & Comparison Binding_Assay->Data_Analysis AC_Assay->Data_Analysis Ino_Chrono Inotropic & Chronotropic Effect Measurement Langendorff->Ino_Chrono Ino_Chrono->Data_Analysis

Figure 2. General experimental workflow for comparative cardiac analysis.

Conclusion

Isoproterenol is a well-established non-selective β-adrenergic agonist with potent positive inotropic and chronotropic effects on cardiac tissue, mediated through the adenylyl cyclase-cAMP-PKA signaling pathway. This compound is primarily known as a β2-selective agonist, and its specific quantitative effects on cardiac tissue in direct comparison to Isoproterenol are not well-documented in the available scientific literature.

The absence of head-to-head comparative studies presents a significant limitation in definitively concluding the relative potencies and efficacies of these two agents on the heart. Future research directly comparing this compound and Isoproterenol using standardized in vitro and ex vivo cardiac preparations is necessary to provide the quantitative data required for a comprehensive and objective analysis. Such studies would be invaluable for a more precise understanding of the cardiac pharmacology of this compound and its potential therapeutic or off-target effects relative to a classic β-agonist like Isoproterenol.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Colterol Acetate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry for the quantitative analysis of Colterol acetate. The information presented is essential for method development, validation, and selection in quality control and research environments.

Executive Summary

The quantification of active pharmaceutical ingredients (APIs) like this compound is critical for ensuring product quality, safety, and efficacy. Both HPLC and UV-Vis spectrophotometry are common analytical techniques employed for this purpose. HPLC offers high specificity and sensitivity, making it a robust method for complex samples. In contrast, UV-Vis spectrophotometry is a simpler, more cost-effective technique suitable for rapid analysis of less complex samples. The cross-validation of these methods is crucial to ensure the reliability and consistency of analytical results across different laboratories and instruments.[1]

Data Presentation: Performance Characteristics

The following table summarizes the typical performance characteristics of HPLC and UV-Vis spectrophotometry for the quantification of a beta-2 adrenergic agonist like this compound. These values are based on published validation data for similar compounds, such as Salbutamol and Terbutaline.[1][2][3][4]

Parameter HPLC Method UV-Vis Spectrophotometry Method
Linearity Range 1 - 25 µg/mL10 - 120 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (% RSD) < 2.0%< 2.0%
Limit of Detection (LOD) ~0.1 µg/mL~4 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~12 µg/mL
Specificity High (separates from impurities)Moderate (potential interference)
Analysis Time per Sample ~10-15 minutes~2-5 minutes
Cost per Sample HigherLower
Instrumentation Complexity HighLow

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This hypothetical method is based on common practices for the analysis of beta-2 adrenergic agonists.

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

2. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Water (HPLC grade)

  • Formic acid (for pH adjustment)

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and ammonium acetate buffer (e.g., 20mM, pH adjusted to 3.5 with formic acid) in a ratio of 30:70 (v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 25 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the prepared standards and samples into the HPLC system.

  • Record the peak area responses.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

UV-Visible Spectrophotometry Method

This hypothetical method is based on established procedures for the quantification of phenolic compounds.

1. Instrumentation:

  • UV-Visible spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

2. Reagents and Materials:

  • This compound reference standard

  • Methanol (analytical grade)

3. Method Parameters:

  • Solvent: Methanol

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound in methanol from 200 to 400 nm (expected around 280 nm).

  • Blank: Methanol

4. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 10 µg/mL to 120 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in methanol to achieve a final concentration within the calibration range.

5. Analysis:

  • Set the spectrophotometer to the predetermined λmax.

  • Zero the instrument with the methanol blank.

  • Measure the absorbance of the calibration standards and the sample solutions.

  • Construct a calibration curve by plotting absorbance versus the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of the two analytical methods.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation_params Validation Parameters cluster_cross_validation Cross-Validation HPLC HPLC Method Development & Validation Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Specificity Specificity HPLC->Specificity Sample_Analysis Analyze Identical Samples by Both Methods HPLC->Sample_Analysis UV_Vis UV-Vis Method Development & Validation UV_Vis->Linearity UV_Vis->Accuracy UV_Vis->Precision UV_Vis->LOD_LOQ UV_Vis->Specificity UV_Vis->Sample_Analysis Data_Comparison Compare Quantitative Results Sample_Analysis->Data_Comparison Statistical_Analysis Statistical Analysis (e.g., t-test, F-test) Data_Comparison->Statistical_Analysis Conclusion Conclusion on Method Comparability Statistical_Analysis->Conclusion

Caption: Workflow for the cross-validation of HPLC and UV-Vis analytical methods.

Signaling_Pathway_Comparison cluster_hplc HPLC Method cluster_uv_vis UV-Vis Method hplc_sample Sample Injection hplc_separation Chromatographic Separation (C18 Column) hplc_sample->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_quantification Quantification (Peak Area) hplc_detection->hplc_quantification end Quantitative Result hplc_quantification->end uv_sample Sample Preparation in Cuvette uv_absorption Measurement of Light Absorbance uv_sample->uv_absorption uv_quantification Quantification (Beer-Lambert Law) uv_absorption->uv_quantification uv_quantification->end start This compound Sample start->hplc_sample start->uv_sample

Caption: Comparison of the experimental workflows for HPLC and UV-Vis analysis.

References

A Comparative Analysis of Colterol Acetate and Albuterol: Efficacy as β2-Adrenergic Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the efficacy of Colterol acetate and other β2-agonists, with a particular focus on albuterol. The information presented is intended to support research and development efforts in the field of respiratory therapeutics by offering a comprehensive overview of their comparative pharmacology and clinical performance.

Introduction

Colterol is a short-acting β2-adrenoreceptor agonist, and its prodrug, bitolterol, has been utilized in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD). Albuterol (also known as salbutamol) is another widely used short-acting, selective β2-adrenergic receptor agonist for the treatment of these conditions.[1] Both compounds exert their therapeutic effects by stimulating β2-adrenergic receptors, leading to the relaxation of bronchial smooth muscle and subsequent bronchodilation. This guide delves into a comparative analysis of their efficacy, supported by experimental data from clinical and preclinical studies.

Mechanism of Action: The β2-Adrenergic Receptor Signaling Pathway

Both Colterol and albuterol are agonists of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). Upon binding of an agonist, the receptor activates a stimulatory G protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.

Gprotein cluster_receptor Cell Membrane cluster_cell Intracellular Space Agonist β2-Agonist (Colterol or Albuterol) Receptor β2-Adrenergic Receptor Agonist->Receptor Binds to G_protein Gs Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway.

Comparative Efficacy: Clinical Data

Clinical studies have been conducted to compare the bronchodilatory effects of Colterol (administered as its prodrug, bitolterol mesylate) and albuterol. The primary endpoint in these studies is often the Forced Expiratory Volume in 1 second (FEV1), a measure of lung function.

A key double-blind, parallel, single-dose study compared the efficacy of bitolterol mesylate aerosol (1.11 mg) with albuterol aerosol (180 mcg) in 120 patients with moderate to severe asthma. Both drugs demonstrated a rapid onset of action, with effective bronchodilation observed within 5 minutes and maximal effects at 30 to 60 minutes. However, bitolterol exhibited a longer duration of action, with a significantly higher mean percent increase in FEV1 from baseline at 4 to 8 hours post-dose compared to albuterol.

| Time Post-Dose | Mean Percent Increase in FEV1 over Baseline | | :--- | :---: | :---: | | | Bitolterol Mesylate (1.11 mg) | Albuterol (180 mcg) | | 5 hours | >20% | 15% | | 8 hours | 20% | <15% | | Statistically Significant Difference (p < 0.05) from 4 to 8 hours |

Another blinded, crossover study involving 40 subjects with chronic asthma compared inhaled bitolterol (1110 micrograms) and albuterol (180 micrograms).[2] Both drugs produced significant bronchodilation from 30 minutes to 4 hours. Bitolterol also showed small but significant bronchodilator effects at 6 hours.

Experimental Protocols: Clinical Efficacy Studies

Study Design from "Bitolterol and albuterol metered-dose aerosols"
  • Study Type: Double-blind, parallel, single-dose clinical trial.

  • Participants: 120 adolescent and young adult patients with moderate to severe asthma requiring regular medication.

  • Interventions:

    • Bitolterol mesylate aerosol (three sprays, 1.11 mg).

    • Albuterol aerosol (two sprays, 180 mcg).

  • Outcome Measures: The primary outcome was the mean percent increase in Forced Expiratory Volume in 1 second (FEV1) over baseline, measured at various time points up to 8 hours post-dose.

  • Statistical Analysis: Differences in FEV1 increase between the two treatment groups were assessed for statistical significance.

clinical_trial_workflow cluster_protocol Clinical Trial Workflow Patient_Recruitment Recruitment of 120 Patients (Moderate to Severe Asthma) Randomization Randomization Patient_Recruitment->Randomization Group_A Group A: Bitolterol Mesylate (1.11 mg) Randomization->Group_A Group_B Group B: Albuterol (180 mcg) Randomization->Group_B Dose_Admin Single-Dose Administration Group_A->Dose_Admin Group_B->Dose_Admin FEV1_Measurement FEV1 Measurement (Baseline, and at intervals up to 8 hours) Dose_Admin->FEV1_Measurement Data_Analysis Statistical Analysis of Mean % Increase in FEV1 FEV1_Measurement->Data_Analysis

Caption: Workflow of the comparative clinical trial.

Comparative Receptor Binding and Potency

The affinity of a β2-agonist for its receptor and its potency in eliciting a functional response are crucial determinants of its efficacy. These parameters can be quantified using in vitro pharmacological assays.

CompoundParameterValueReceptor/Tissue
Colterol IC50147 nMβ2-adrenoceptor (lung)
Albuterol Ki2,500 nMβ2-adrenoceptor
Albuterol pD27.50 ± 0.01Guinea Pig Trachea
  • IC50 (Half maximal inhibitory concentration): A measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher binding affinity.

  • Ki (Inhibition constant): Represents the equilibrium dissociation constant of the inhibitor-receptor complex. A lower Ki value indicates a higher binding affinity.

  • pD2: The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pD2 value indicates greater potency.

Based on the available data, Colterol demonstrates a significantly higher binding affinity for the β2-adrenoceptor compared to albuterol, as indicated by its lower IC50 value versus the Ki of albuterol.

Experimental Protocols: In Vitro Pharmacology

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are commonly used to determine the binding affinity of a compound to a receptor.

  • Preparation of Cell Membranes: Cell membranes expressing the β2-adrenergic receptor are prepared from a suitable source (e.g., cell lines or animal tissues).

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-CGP-12177) that binds to the β2-adrenergic receptor and varying concentrations of the unlabeled competitor drug (e.g., Colterol or albuterol).

  • Separation: The bound and free radioligand are separated by filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the IC50 value of the competitor drug, from which the Ki value can be calculated.

Isolated Tissue Potency Assay (General Protocol)

The potency of a bronchodilator can be assessed by its ability to relax pre-contracted airway smooth muscle.

  • Tissue Preparation: Tracheal rings are isolated from an animal model (e.g., guinea pig).

  • Contraction: The tracheal rings are contracted with an agent such as histamine or carbachol.

  • Drug Administration: Cumulative concentrations of the β2-agonist (e.g., Colterol or albuterol) are added to the tissue bath.

  • Measurement of Relaxation: The relaxation of the tracheal smooth muscle is measured isometrically.

  • Data Analysis: Concentration-response curves are constructed, and the pD2 value is calculated.

in_vitro_workflow cluster_binding Receptor Binding Assay cluster_potency Isolated Tissue Potency Assay Membrane_Prep Prepare Membranes with β2-Receptors Incubation Incubate with Radioligand & Competitor Drug Membrane_Prep->Incubation Filtration Separate Bound & Free Radioligand Incubation->Filtration Quantification Quantify Radioactivity Filtration->Quantification Ki_Calc Calculate Ki Value Quantification->Ki_Calc Tissue_Prep Isolate Guinea Pig Tracheal Rings Contraction Contract Tissue (e.g., with Histamine) Tissue_Prep->Contraction Drug_Addition Add Cumulative Doses of β2-Agonist Contraction->Drug_Addition Relax_Measure Measure Muscle Relaxation Drug_Addition->Relax_Measure pD2_Calc Calculate pD2 Value Relax_Measure->pD2_Calc

Caption: In Vitro Pharmacology Experimental Workflows.

Conclusion

The available data suggests that this compound, through its active metabolite Colterol, is a potent β2-adrenergic receptor agonist with a higher binding affinity for the β2-receptor compared to albuterol. Clinical studies comparing bitolterol (the prodrug of Colterol) with albuterol indicate a similar rapid onset of bronchodilation, but a significantly longer duration of action for bitolterol. This prolonged efficacy may offer clinical advantages in the management of bronchospastic diseases. Further research, including head-to-head clinical trials with standardized dosing and larger patient populations, would be beneficial to fully elucidate the comparative therapeutic profiles of these two β2-agonists. The distinct pharmacological characteristics of Colterol warrant its consideration in the development of novel respiratory therapies.

References

A Comparative Guide to the In-Vitro and In-Vivo Activity of Colterol Acetate and Other Beta-2 Adrenergic Agonists

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the pharmacological activity of Colterol acetate, a beta-2 adrenergic agonist, with other well-established alternatives. The information is intended for researchers, scientists, and drug development professionals to offer insights into the evaluation of bronchodilator efficacy. Due to the limited availability of in-vivo data for this compound, this guide emphasizes its in-vitro profile and uses salbutamol and formoterol as comparators to illustrate the principles of in-vitro and in-vivo correlation (IVIVC).

Data Presentation: In-Vitro and In-Vivo Comparison

The following table summarizes the available quantitative data for this compound and the comparator drugs, salbutamol and formoterol. This allows for a direct comparison of their potency and selectivity at the beta-2 adrenergic receptor, as well as their bronchodilator effects in both laboratory and living systems.

DrugIn-Vitro ActivityIn-Vivo Activity
This compound Receptor Binding Affinity: - β1-adrenoceptor IC50: 645 nM[1] - β2-adrenoceptor IC50: 147 nM[1]Data not available in the searched literature.
Salbutamol Functional Potency (cAMP assay): - β2-adrenoceptor EC50: Data varies by study, but generally in the nanomolar range.Bronchodilation (Humans): - Onset of action: < 5 minutes - Duration of action: 3-6 hours
Formoterol Receptor Binding Affinity: - β2-adrenoceptor Log KD: -8.63 Functional Potency (Bronchodilation): - Onset of action: RapidBronchodilation (Humans): - Onset of action: Rapid - Duration of action: Up to 12 hours

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of pharmacological data. Below are protocols for a standard in-vitro and a common in-vivo assay used to evaluate the activity of beta-2 adrenergic agonists.

In-Vitro Assay: Isolated Guinea Pig Tracheal Ring Relaxation

This ex-vivo method assesses the direct relaxant effect of a compound on airway smooth muscle.

Objective: To determine the potency (EC50) and efficacy of a test compound in relaxing pre-contracted guinea pig tracheal smooth muscle.

Materials:

  • Male Hartley guinea pigs (300-400 g)

  • Krebs-Henseleit buffer solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1)

  • Carbachol (or other contractile agents like histamine)

  • Test compound (e.g., this compound) and reference compounds (e.g., salbutamol)

  • Organ bath system with isometric force transducers

Procedure:

  • Guinea pigs are euthanized, and the tracheas are excised and placed in Krebs-Henseleit buffer.

  • The trachea is cleaned of adhering connective tissue and cut into rings of 2-3 mm in width.

  • Tracheal rings are suspended between two stainless steel hooks in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1 g.

  • After equilibration, the tracheal rings are contracted with a submaximal concentration of carbachol (e.g., 1 µM).

  • Once a stable contraction plateau is reached, cumulative concentrations of the test compound are added to the organ bath.

  • The relaxation response is recorded as a percentage of the maximal relaxation induced by a standard beta-2 agonist like isoproterenol.

  • Concentration-response curves are plotted, and the EC50 (the concentration of the agonist that produces 50% of the maximal response) is calculated.

In-Vivo Assay: Histamine-Induced Bronchoconstriction in Guinea Pigs

This in-vivo model evaluates the protective effect of a compound against a chemically induced bronchospasm.

Objective: To assess the ability of a test compound to inhibit bronchoconstriction induced by histamine in guinea pigs.

Materials:

  • Male Dunkin-Hartley guinea pigs (350-450 g)

  • Histamine dihydrochloride solution

  • Test compound and vehicle control

  • Whole-body plethysmography system to measure airway resistance and dynamic compliance.

Procedure:

  • Guinea pigs are anesthetized and instrumented for the measurement of respiratory parameters.

  • A baseline measurement of airway resistance and lung compliance is recorded.

  • The test compound or vehicle is administered, typically via inhalation or intravenous injection.

  • After a predetermined time, a bronchoconstrictor challenge is induced by administering an aerosolized solution of histamine.

  • Airway resistance and dynamic compliance are continuously monitored and recorded.

  • The protective effect of the test compound is quantified by the percentage inhibition of the histamine-induced increase in airway resistance.

Mandatory Visualizations

Beta-2 Adrenergic Receptor Signaling Pathway

G cluster_membrane Cell Membrane B2AR β2-Adrenergic Receptor G_protein Gs Protein B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Colterol This compound (Agonist) Colterol->B2AR Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: Signaling pathway of this compound leading to bronchodilation.

Experimental Workflow for In-Vitro to In-Vivo Correlation

G cluster_invitro In-Vitro Studies cluster_invivo In-Vivo Studies cluster_correlation IVIVC Analysis cluster_outcome Outcome Receptor_Binding Receptor Binding Assays (Ki, Affinity) Functional_Assay Functional Assays (EC50, Efficacy) - Tracheal Relaxation - cAMP Accumulation Correlation Establish Correlation Model (e.g., In-vitro potency vs. In-vivo efficacy) Functional_Assay->Correlation Input Data PK_Studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) PD_Studies Pharmacodynamic Studies (Bronchodilation in Animal Models) PD_Studies->Correlation Input Data Prediction Predict Human Response & Guide Clinical Development Correlation->Prediction Model Application

Caption: Workflow for establishing in-vitro to in-vivo correlation.

References

Validating the Action of Colterol Acetate: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

Colterol is a short-acting beta-2 adrenergic receptor agonist used in the management of bronchospasm.[1][2] Its acetate salt, Colterol acetate, functions by activating beta-2 adrenergic receptors, primarily in the smooth muscle cells of the airways.[1][3] This activation triggers a well-established signaling cascade, leading to bronchodilation. The critical role of the beta-2 adrenergic receptor in this process has been unequivocally confirmed through studies utilizing knockout mouse models.

The Canonical Signaling Pathway of Beta-2 Adrenergic Agonists

The primary mechanism of action for this compound and other beta-2 agonists involves the activation of the Gs protein-coupled beta-2 adrenergic receptor. This initiates a cascade of intracellular events:

  • Receptor Activation: Colterol binds to the beta-2 adrenergic receptor.[4]

  • G Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the stimulatory G protein (Gs).

  • Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, activating Protein Kinase A (PKA).

  • Smooth Muscle Relaxation: PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase. This results in the relaxation of airway smooth muscle and subsequent bronchodilation.

dot

Beta2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Colterol This compound B2AR β2-Adrenergic Receptor Colterol->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Canonical Beta-2 Adrenergic Receptor Signaling Pathway.

Validation Through Knockout Models

While specific studies on Colterol in beta-2 adrenergic receptor knockout (β2AR-KO) mice are not documented, extensive research on these models confirms the receptor's essential role in mediating the effects of beta-2 agonists.

Studies on β2AR-KO mice have demonstrated:

  • Blunted Response to Agonists: β2AR-KO mice show a significantly blunted hypotensive response to the general beta-agonist isoproterenol, confirming the receptor's role in vasodilation.

  • Altered Physiological Responses: These mice exhibit hypertension during exercise, indicating the importance of the beta-2 adrenergic receptor in regulating vascular tone under stress.

  • Confirmation of Receptor-Specific Effects: The absence of the beta-2 adrenergic receptor prevents the physiological effects typically induced by beta-2 agonists, thereby validating the receptor as the primary target.

These findings from knockout models provide a solid foundation for inferring that the bronchodilatory effects of this compound are indeed mediated through the beta-2 adrenergic receptor. The lack of response to beta-2 agonists in β2AR-KO animals is the most direct evidence of this on-target mechanism.

Comparison with Alternative Beta-2 Adrenergic Agonists

Colterol is a short-acting beta-2 agonist (SABA). Other commonly used SABAs include salbutamol (albuterol) and terbutaline. Long-acting beta-2 agonists (LABAs), such as formoterol and salmeterol, are also widely used for maintenance therapy.

FeatureColterolSalbutamol (Albuterol)FormoterolSalmeterol
Class Short-Acting (SABA)Short-Acting (SABA)Long-Acting (LABA)Long-Acting (LABA)
Onset of Action RapidRapidRapidSlower
Duration of Action ShortShortLong (12+ hours)Long (12+ hours)
Primary Use Rescue medication for acute bronchospasmRescue medication for acute bronchospasmMaintenance therapy and sometimes rescueMaintenance therapy

Comparative clinical studies have shown that formoterol has a rapid onset of action similar to salbutamol, but a much longer duration of effect. Salmeterol has a slower onset of action compared to formoterol and salbutamol. While direct comparative efficacy data for Colterol against these agents from head-to-head clinical trials is limited in recent literature, its classification as a SABA places it in the same therapeutic category as salbutamol for as-needed relief of bronchospasm.

Experimental Protocols

The validation of a beta-2 agonist's mechanism of action involves a combination of in vitro and in vivo experiments.

In Vitro: Measurement of cAMP Accumulation

This assay directly measures the activation of the beta-2 adrenergic receptor signaling pathway.

Protocol:

  • Cell Culture: Human airway smooth muscle cells (or other cells endogenously or recombinantly expressing the beta-2 adrenergic receptor) are cultured in appropriate media.

  • Stimulation: Cells are treated with varying concentrations of the beta-2 agonist (e.g., this compound) for a defined period. A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.

  • Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or other sensitive detection methods like AlphaScreen.

  • Data Analysis: Dose-response curves are generated to determine the potency (EC50) and efficacy (Emax) of the agonist.

dot

cAMP_Assay_Workflow start Start culture Culture Airway Smooth Muscle Cells start->culture treat Treat with This compound culture->treat lyse Lyse Cells treat->lyse measure Measure cAMP (e.g., ELISA) lyse->measure analyze Generate Dose- Response Curve measure->analyze end End analyze->end

Workflow for In Vitro cAMP Accumulation Assay.
In Vivo: Measurement of Airway Hyperresponsiveness in Mice

This experiment assesses the functional effect of the beta-2 agonist on airway constriction in a living organism.

Protocol:

  • Animal Model: Wild-type and β2AR-KO mice are used. Airway hyperresponsiveness can be induced by sensitizing and challenging the mice with an allergen like ovalbumin.

  • Drug Administration: Mice are treated with the beta-2 agonist (e.g., this compound) or a vehicle control, typically via inhalation or intraperitoneal injection.

  • Challenge: Airway constriction is induced by exposing the mice to a bronchoconstrictor agent such as methacholine.

  • Measurement of Airway Function: Airway resistance and compliance are measured using invasive or non-invasive plethysmography.

  • Data Analysis: The ability of the beta-2 agonist to reduce the bronchoconstrictor response in wild-type mice is quantified. The lack of a significant effect in β2AR-KO mice would confirm the on-target mechanism of action.

dot

AHR_Experiment_Logic cluster_groups Experimental Groups cluster_treatments Treatments cluster_outcomes Expected Outcomes WT Wild-Type Mice Colterol_WT This compound WT->Colterol_WT Vehicle_WT Vehicle WT->Vehicle_WT KO β2AR-KO Mice Colterol_KO This compound KO->Colterol_KO Vehicle_KO Vehicle KO->Vehicle_KO Outcome_WT_Colterol Reduced Airway Hyperresponsiveness Colterol_WT->Outcome_WT_Colterol Outcome_WT_Vehicle Airway Hyperresponsiveness Vehicle_WT->Outcome_WT_Vehicle Outcome_KO_Colterol No Significant Effect Colterol_KO->Outcome_KO_Colterol Outcome_KO_Vehicle Airway Hyperresponsiveness Vehicle_KO->Outcome_KO_Vehicle

Logical Flow of an In Vivo Airway Hyperresponsiveness Study.

Conclusion

The mechanism of action of this compound as a beta-2 adrenergic receptor agonist is well-established and supported by the broader understanding of this class of drugs. While direct experimental validation of this compound in beta-2 adrenergic receptor knockout models is not currently available in the scientific literature, the extensive use of these models to confirm the on-target effects of other beta-2 agonists provides strong inferential evidence for its mechanism. For drug development professionals, this underscores the importance of the beta-2 adrenergic receptor as the sole target for the therapeutic effects of this compound and its alternatives. Future studies directly comparing this compound with other SABAs and LABAs in β2AR-KO models would provide definitive quantitative data on its performance and further solidify its mechanistic profile.

References

Comparative Pharmacology of Colterol and its Acetate Ester: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological properties of Colterol, a short-acting β2-adrenergic receptor agonist, and its acetate ester. By functioning as a prodrug, the acetate ester, represented here by the well-studied di-ester Bitolterol, offers a modified pharmacokinetic profile, leading to a longer duration of action. This comparison is essential for researchers in respiratory drug development seeking to understand the structure-activity relationships and clinical implications of esterification of catecholamine bronchodilators.

Pharmacodynamic Comparison

The primary pharmacological difference between Colterol and its acetate ester lies in their onset and duration of bronchodilator activity. Colterol, the active metabolite, provides rapid bronchodilation but is quickly metabolized. In contrast, its esterified form acts as a prodrug, which is gradually hydrolyzed in the lungs by esterases to release the active Colterol. This controlled release mechanism extends the therapeutic effect.

Table 1: Comparative Bronchodilator Activity of Colterol (via Bitolterol) and Other β2-Agonists

FeatureColterol (from Bitolterol Mesylate)AlbuterolIsoproterenol
Drug Class Short-acting β2-agonist (delivered as a prodrug)Short-acting β2-agonistNon-selective β-agonist
Onset of Action Within 5 minutes[1][2]RapidRapid
Peak Effect 30 to 60 minutes[2]RapidRapid
Duration of Action Up to 8 hours[1][2]4 to 6 hoursShorter than albuterol
Receptor Selectivity β2-selectiveβ2-selectiveNon-selective (β1 and β2)

Note: Data for Colterol is derived from studies on its di-ester prodrug, Bitolterol mesylate. The acetate ester is expected to have a similar pharmacological profile, acting as a prodrug for Colterol.

Experimental Protocols

The following outlines a typical experimental protocol for evaluating the bronchodilator activity of compounds like Colterol and its acetate ester in a preclinical setting.

In Vivo Bronchodilator Assay in Guinea Pigs

This model is a standard for assessing the efficacy and duration of action of bronchodilators.

Objective: To determine the protective effect of an aerosolized test compound (e.g., Colterol or its acetate ester) against a bronchoconstricting agent (e.g., histamine or methacholine) in guinea pigs.

Materials:

  • Male Hartley guinea pigs (300-400g)

  • Test compounds: Colterol, Colterol acetate ester

  • Bronchoconstricting agent: Histamine dihydrochloride or Methacholine chloride solution

  • Aerosol generation system (nebulizer)

  • Whole-body plethysmograph to measure airway resistance

Procedure:

  • Animal Acclimatization: Guinea pigs are acclimatized to the experimental conditions for several days before the study.

  • Baseline Measurement: Each animal is placed in a whole-body plethysmograph, and baseline airway resistance is recorded.

  • Compound Administration: Animals are exposed to an aerosol of the test compound (Colterol or its acetate ester) or vehicle control for a predetermined period.

  • Bronchoconstrictor Challenge: At various time points after drug administration (e.g., 5 min, 1 hr, 4 hrs, 8 hrs), the animals are challenged with an aerosol of the bronchoconstricting agent (e.g., histamine).

  • Measurement of Airway Resistance: Airway resistance is measured continuously during the bronchoconstrictor challenge.

  • Data Analysis: The protective effect of the test compound is calculated as the percentage inhibition of the bronchoconstrictor response compared to the vehicle control group. The onset of action is the time to significant protection, and the duration of action is the time until the protective effect is no longer significant.

G cluster_acclimatization Acclimatization cluster_experiment Experimental Procedure cluster_analysis Data Analysis acclimatize Guinea Pig Acclimatization baseline Baseline Airway Resistance Measurement administer Aerosol Administration (Colterol or Acetate Ester) baseline->administer challenge Histamine/Methacholine Challenge administer->challenge measure Measure Airway Resistance challenge->measure analyze Calculate % Inhibition (Onset and Duration) measure->analyze

Experimental workflow for in vivo bronchodilator assay.

Mechanism of Action: β2-Adrenergic Receptor Signaling

Colterol, like other β2-agonists, exerts its bronchodilator effect by activating β2-adrenergic receptors on airway smooth muscle cells. This activation initiates a signaling cascade that leads to smooth muscle relaxation and bronchodilation.

Upon binding of Colterol to the β2-adrenergic receptor, the associated Gs protein is activated. This activation stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several target proteins, resulting in a decrease in intracellular calcium concentrations and the inhibition of myosin light chain kinase, ultimately causing smooth muscle relaxation.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular colterol Colterol receptor β2-Adrenergic Receptor colterol->receptor gs Gs Protein receptor->gs activates ac Adenylyl Cyclase gs->ac activates camp cAMP ac->camp converts atp ATP pka Protein Kinase A (PKA) camp->pka activates relaxation Smooth Muscle Relaxation pka->relaxation leads to

β2-Adrenergic receptor signaling pathway.

Conclusion

The esterification of Colterol to its acetate ester represents a classic prodrug strategy to enhance the therapeutic profile of a short-acting β2-agonist. By creating a molecule that requires in vivo hydrolysis for activation, the duration of bronchodilator action is significantly extended. This approach provides a longer period of symptomatic relief for patients with respiratory diseases such as asthma and COPD. The comparative data, primarily inferred from studies with the di-ester Bitolterol, highlights the successful application of this chemical modification to improve drug performance. Further direct comparative studies between Colterol and its mono-acetate ester would be beneficial to fully elucidate their respective pharmacological profiles.

References

In-Vitro Drug-Drug Interaction Profile of Colterol Acetate: A Comparative Analysis Based on Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in-vitro drug-drug interactions involving Colterol acetate. Due to a lack of direct published studies on this compound, this analysis is based on its known metabolic pathways, primarily involving Catechol-O-methyltransferase (COMT) and UDP-glucuronosyltransferases (UGTs). The data presented here is derived from studies on other drugs that are known substrates or inhibitors of these enzymes and serves as a predictive comparison for the potential interactions of this compound.

Executive Summary

Colterol, the active metabolite of this compound, is a catecholamine. The primary routes of metabolism for catecholamines are O-methylation by COMT and glucuronidation by UGTs. Therefore, there is a potential for drug-drug interactions with co-administered drugs that are inhibitors, inducers, or substrates of these enzymes. This guide offers a comparative overview of the in-vitro inhibitory potential of various compounds against COMT and UGTs, providing a framework for assessing the potential interaction profile of this compound.

Comparative Analysis of Enzyme Inhibition

The following tables summarize the in-vitro inhibitory activities of various compounds against COMT and major UGT isoforms. This data can be used to infer the potential for similar interactions with this compound.

Table 1: In-Vitro Inhibition of Catechol-O-methyltransferase (COMT)

InhibitorIC50 (µM)Ki (µM)Inhibition TypeReference Compound(s)
Tolcapone0.0176--ZIN27985035[1]
Entacapone---[1]
Opicapone---[1]
Quercetin3.23--[2]
Epicatechin9.57--[2]
Oleanolic acid4.743.5-5.6Mixed
Betulinic acid5.073.5-5.6Mixed
Celastrol3.893.5-5.6Mixed

Table 2: In-Vitro Inhibition of various UDP-glucuronosyltransferase (UGT) Isoforms

InhibitorUGT IsoformIC50 (µM)Substrate UsedReference
AtazanavirUGT1A12.3 - 87-
IndinavirUGT1A12.3 - 87-
LopinavirUGT1A12.3 - 87-
NelfinavirUGT1A12.3 - 87-
RitonavirUGT1A12.3 - 87-
SaquinavirUGT1A12.3 - 87-
AndrographolideUGT2B76.18Zidovudine
MitragynineUGT2B78.11Zidovudine
ZerumboneUGT2B74.57Zidovudine
TriclosanPan-UGTVariesMultiple

Experimental Protocols

Below are generalized experimental protocols for in-vitro COMT and UGT inhibition assays, synthesized from various sources. These protocols provide a foundational methodology for assessing drug-drug interactions.

In-Vitro COMT Inhibition Assay Protocol

This protocol is a generalized procedure for determining the inhibitory potential of a compound against COMT.

1. Materials:

  • Recombinant human COMT enzyme
  • Catechol substrate (e.g., epinephrine, dopamine, or a fluorescent probe)
  • S-adenosyl-L-methionine (SAM) as a methyl donor
  • Test compound (potential inhibitor)
  • Positive control inhibitor (e.g., Tolcapone)
  • Incubation buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)
  • Magnesium chloride (MgCl2)
  • Stopping solution (e.g., acid or organic solvent)
  • Analytical system (e.g., HPLC with UV or fluorescence detection, or LC-MS/MS)

2. Procedure:

  • Prepare a reaction mixture containing the incubation buffer, MgCl2, and the COMT enzyme.
  • Add the test compound at various concentrations. A vehicle control (without the test compound) and a positive control are also prepared.
  • Pre-incubate the mixture for a short period at 37°C.
  • Initiate the reaction by adding the catechol substrate and SAM.
  • Incubate the reaction for a specific time at 37°C.
  • Terminate the reaction by adding the stopping solution.
  • Analyze the formation of the methylated product using a suitable analytical method.
  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

In-Vitro UGT Inhibition Assay Protocol

This protocol outlines a general method for evaluating the inhibition of UGT enzymes.

1. Materials:

  • Human liver microsomes (HLM) or recombinant human UGT isoforms
  • UGT probe substrate specific for the isoform of interest (e.g., estradiol for UGT1A1, propofol for UGT1A9)
  • Uridine 5'-diphosphoglucuronic acid (UDPGA)
  • Test compound (potential inhibitor)
  • Positive control inhibitor (isoform-specific)
  • Incubation buffer (e.g., phosphate buffer, pH 7.4)
  • Alamethicin (to activate latent UGT activity in microsomes)
  • Stopping solution (e.g., acetonitrile or methanol)
  • Analytical system (e.g., LC-MS/MS)

2. Procedure:

  • Pre-incubate HLM or recombinant UGTs with alamethicin on ice.
  • Prepare a reaction mixture containing the incubation buffer, activated microsomes/recombinant UGTs, and the UGT probe substrate.
  • Add the test compound at various concentrations. Include a vehicle control and a positive control.
  • Pre-incubate the mixture at 37°C.
  • Initiate the reaction by adding UDPGA.
  • Incubate for a defined period at 37°C.
  • Stop the reaction by adding a cold stopping solution.
  • Centrifuge to pellet the protein and collect the supernatant.
  • Analyze the formation of the glucuronide metabolite in the supernatant by LC-MS/MS.
  • Determine the rate of metabolite formation and calculate the percentage of inhibition at each test compound concentration to derive the IC50 value.

Visualizing In-Vitro Enzyme Inhibition Workflow

The following diagram illustrates a typical workflow for an in-vitro enzyme inhibition assay.

G General Workflow for In-Vitro Enzyme Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme (COMT or UGT) mix Combine Enzyme, Substrate, Cofactors & Inhibitor prep_enzyme->mix prep_substrate Prepare Substrate & Cofactors prep_substrate->mix prep_inhibitor Prepare Test Inhibitor & Controls prep_inhibitor->mix incubate Incubate at 37°C mix->incubate terminate Terminate Reaction incubate->terminate analytical Analytical Measurement (e.g., LC-MS/MS) terminate->analytical calc Calculate % Inhibition analytical->calc ic50 Determine IC50 Value calc->ic50

Caption: A generalized workflow for conducting in-vitro enzyme inhibition studies.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Colterol Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like Colterol acetate is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive guide to the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before beginning any disposal procedures, it is imperative to establish a safe working environment. This compound is classified as a substance that causes skin and eye irritation and may cause an allergic skin reaction.[1]

A. Engineering Controls:

  • Work should be conducted in a well-ventilated area, ideally within a chemical fume hood.

  • Ensure that eyewash stations and safety showers are easily accessible.

B. Personal Protective Equipment (PPE): A complete PPE regimen is mandatory to prevent direct contact with the chemical.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or a face shield compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1]To protect against accidental splashes that can cause serious eye irritation.[1]
Hand Protection Wear appropriate protective gloves (e.g., nitrile rubber, according to EN 374).[1]To prevent skin irritation and potential allergic reactions.[1]
Body Protection A lab coat or other protective clothing should be worn.To protect against skin contact and contamination of personal clothing.
Respiratory Protection If there is a risk of generating dust or aerosols, use a NIOSH (US) or CEN (EU) approved respirator.To prevent respiratory tract irritation.

II. Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. It is crucial to adhere to all local, state, and federal regulations regarding pharmaceutical waste disposal.

Step 1: Waste Identification and Segregation

  • Hazardous Nature: Based on its irritant and sensitizing properties, this compound waste should be considered hazardous.

  • Segregation: Do not mix this compound waste with non-hazardous laboratory trash. It should be segregated into a designated, properly labeled hazardous waste container.

Step 2: Waste Collection and Containerization

  • Primary Container: Collect all surplus, expired, or non-recyclable this compound in a designated, leak-proof, and sealable container.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, should also be collected in the same hazardous waste container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

Step 3: Prohibition of Sewer Disposal

  • Do not dispose of this compound down the drain. Pharmaceutical compounds can persist in aquatic environments and have adverse effects on wildlife.

Step 4: Arrangement for Professional Disposal

  • Licensed Disposal Company: The primary disposal method for this compound is to engage a licensed hazardous waste disposal company.

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and proper disposal of the hazardous waste. They will have established procedures and approved vendors for this purpose.

Step 5: Spill Response In the event of a spill:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.

  • Personal Protection: Wear the appropriate PPE as outlined in Section I.

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collection: Carefully collect the absorbed material and place it in the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your supervisor and your institution's EHS office.

III. Data Presentation

Currently, there is a lack of specific quantitative data on disposal limits or environmental concentration thresholds for this compound in publicly available literature. The disposal procedures are therefore based on the precautionary principle for handling pharmaceutical waste with known irritant and sensitizing properties.

IV. Experimental Protocols

V. Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Colterol_Acetate_Disposal_Workflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_disposal Disposal Path start Start: this compound Waste Generated ppe Don Appropriate Personal Protective Equipment (PPE) start->ppe segregate Segregate as Hazardous Waste ppe->segregate collect Collect in Labeled, Leak-proof Container segregate->collect no_drain Prohibited: Do Not Dispose Down Drain collect->no_drain contact_ehs Contact Institutional Environmental Health & Safety (EHS) no_drain->contact_ehs Correct Path licensed_disposal Arrange Pickup by Licensed Disposal Company contact_ehs->licensed_disposal end End: Proper Disposal licensed_disposal->end

Caption: Workflow for the Safe Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.